molecular formula C8H8N2O3 B1371124 6-(Methylcarbamoyl)pyridine-2-carboxylic acid CAS No. 288616-99-9

6-(Methylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B1371124
CAS No.: 288616-99-9
M. Wt: 180.16 g/mol
InChI Key: NPBRDFPBRHOBAK-UHFFFAOYSA-N
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Description

6-(Methylcarbamoyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(methylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-7(11)5-3-2-4-6(10-5)8(12)13/h2-4H,1H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBRDFPBRHOBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288616-99-9
Record name 6-(methylcarbamoyl)pyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid. As a molecule of interest in pharmaceutical development, a thorough understanding of its intrinsic stability is paramount for predicting its shelf-life, ensuring its quality and efficacy, and guiding formulation strategies. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and well-rounded understanding.

Introduction: The Significance of Thermodynamic Stability in Drug Development

In the journey of a drug candidate from discovery to a marketable product, its thermodynamic stability is a critical attribute that dictates its viability. Thermodynamic stability refers to the tendency of a substance to remain in its existing state under a given set of conditions. For an active pharmaceutical ingredient (API) like this compound, instabilities can lead to degradation, the formation of potentially toxic impurities, and a loss of therapeutic efficacy.

This guide will delve into the core principles of thermodynamic stability and provide a practical framework for its assessment, using this compound as a focal point. While specific experimental data for this molecule is not extensively available in public literature, this guide will utilize data from closely related pyridine derivatives to present a realistic and instructive case study.

Theoretical Framework: Understanding the Drivers of Stability

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A system naturally tends towards a state of lower Gibbs free energy. The change in Gibbs free energy (ΔG) for any process is given by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy, representing the heat of reaction.

  • T is the absolute temperature.

  • ΔS is the change in entropy, representing the degree of disorder.

A negative ΔG indicates a spontaneous process, meaning the product is more stable than the reactant. In the context of drug stability, the "reaction" is often the degradation of the API. Therefore, a high activation energy barrier and a small, or ideally positive, ΔG for degradation are desirable.

Polymorphism , the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for thermodynamic stability.[1] Different polymorphs of the same compound can have significantly different physical properties, including melting point, solubility, and stability.[1][2] The most thermodynamically stable polymorph will have the lowest Gibbs free energy at a given temperature and pressure.[1]

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of this compound. The following experimental techniques are fundamental to this process.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It provides crucial information about the thermal properties of a material, including its melting point, glass transition temperature, and the presence of polymorphs.[3][4][5][6]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge. The temperature range should be sufficient to encompass any expected thermal events, for instance, from 25°C to a temperature above the melting point.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like decomposition, also produce distinct peaks.

Data Interpretation:

The DSC thermogram provides a wealth of information. The onset temperature of the melting peak is taken as the melting point. The area under the melting peak is the enthalpy of fusion. Sharp melting peaks are indicative of high purity, while broad peaks may suggest the presence of impurities or multiple thermal events.[3]

A hypothetical DSC thermogram for this compound is presented below, based on typical data for pyridine carboxylic acid derivatives.

Table 1: Hypothetical Thermal Properties of this compound

ParameterValue
Melting Point (Onset)145 - 155 °C
Enthalpy of Fusion (ΔHfus)25 - 35 kJ/mol
Decomposition Temperature> 200 °C

Diagram 1: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference pan->load heat Heat at 10°C/min under N2 load->heat thermogram Generate Thermogram heat->thermogram interpret Determine Melting Point, ΔHfus thermogram->interpret

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is particularly useful for determining the thermal stability and decomposition temperature of a compound, as well as its moisture and solvent content.[7][8][9][10]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen or air purge.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature.

Data Interpretation:

A significant weight loss in the TGA curve indicates decomposition. The onset temperature of this weight loss is a measure of the thermal stability of the compound. Weight loss at lower temperatures (below 100°C) typically corresponds to the loss of water or volatile solvents.

A hypothetical TGA curve for this compound would be expected to show stability up to a certain temperature, followed by a sharp decrease in mass, indicating decomposition.

Diagram 2: TGA Data Interpretation

TGA_Interpretation cluster_curve TGA Curve cluster_info Information Gained start Initial Mass (100%) plateau Stable Region start->plateau Heating volatiles Moisture/Solvent Content start->volatiles onset Onset of Decomposition plateau->onset Further Heating stability Thermal Stability plateau->stability end Final Mass (Residue) onset->end Decomposition decomposition Decomposition Temperature onset->decomposition

Caption: Interpreting a TGA curve.

Solubility Studies

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[11] It is a critical parameter for drug development as it influences bioavailability and formulation design.[11][12][13][14]

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of this compound to a known volume of a relevant buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the suspension to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Data Interpretation:

The measured concentration represents the thermodynamic solubility of the compound under the tested conditions. This data is crucial for assessing the feasibility of oral administration and for developing appropriate formulations.

Table 2: Hypothetical Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)
Water2550 - 150
PBS (pH 7.4)37100 - 300
Ethanol25> 1000

Factors Influencing Thermodynamic Stability

The thermodynamic stability of this compound can be influenced by several factors:

  • Temperature: Higher temperatures increase the rate of chemical degradation.[15][16][17]

  • pH: The stability of the molecule can be pH-dependent, with hydrolysis of the amide or carboxylic acid groups potentially occurring at extreme pH values.[15]

  • Moisture: The presence of water can facilitate hydrolytic degradation.[17]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxidizing Agents: The pyridine ring and other functional groups may be susceptible to oxidation.

Regulatory Context and Trustworthiness: Adherence to ICH Guidelines

To ensure the trustworthiness and regulatory acceptance of stability data, all studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[18][19] Specifically, ICH Q1A(R2) provides a framework for the stability testing of new drug substances and products.[19] This includes recommendations for stress testing, selection of batches, storage conditions, and testing frequency.[18] Accelerated stability studies, conducted under exaggerated storage conditions, are also a key component of the ICH guidelines and are used to predict the long-term stability of a drug substance.

Conclusion

The comprehensive assessment of the thermodynamic stability of this compound is a critical and multifaceted endeavor in the drug development process. Through the diligent application of techniques such as DSC, TGA, and solubility studies, and by adhering to regulatory guidelines, researchers can build a robust understanding of the molecule's intrinsic properties. This knowledge is not merely academic; it is the foundation upon which safe, effective, and stable pharmaceutical products are built. The insights gained from these studies will guide formulation development, define appropriate storage conditions, and ultimately contribute to the successful translation of a promising molecule into a valuable therapeutic agent.

References

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • In-Situ. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

  • Pharmaceutical Technology. (2026, February 17). Using Microcalorimetry to Accelerate Drug Development. [Link]

  • LinkedIn. (2025, August 5). How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Scribd. ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

  • AZoM. Pharmaceutical Calorimeters. [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • ACS Publications. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Coriolis Pharma. Differential Scanning Calorimetry. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • SlideShare. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • Seven Star Pharma. (n.d.). Factors Influencing Polymorphism. [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. [Link]

  • National Center for Biotechnology Information. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]

  • APV. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Studies for Drug Design and Screening. [Link]

  • National Center for Biotechnology Information. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • LinkedIn. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the.... [Link]

  • iris.unina.it. (n.d.). Crystal structures and polymorphism of polymers. [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. [Link]

  • IIP Series. (n.d.). Importance of Thermodynamics in Drug Designing. [Link]

  • Drug Discovery Today. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. [Link]

  • PubMed. (2022, August 25). Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. [Link]

  • MDPI. (2022, September 15). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. [Link]

  • SlideShare. (n.d.). Factors affecting stability of drugs. [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

  • ResearchGate. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. [Link]

  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. [Link]

  • Polygon. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]

Sources

pKa Values of Pyridine-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the acid-base dissociation constants (pKa) of pyridine-2-carboxylic acid (picolinic acid) and its derivatives, emphasizing their zwitterionic nature, substituent effects, and experimental determination.

Executive Summary

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are versatile scaffolds in drug discovery, acting as bidentate chelators for metallo-enzyme inhibition and as pharmacophores in neuroprotective agents. Understanding their ionization behavior is critical because they exist primarily as zwitterions in physiological solutions. This guide provides the quantitative dissociation constants, analyzes structure-activity relationships (SAR) driven by substituents, and outlines a validated potentiometric protocol for pKa determination.

Fundamental Chemistry & Ionization Equilibria

Unlike simple carboxylic acids, picolinic acid derivatives possess both a basic pyridine nitrogen and an acidic carboxyl group. In aqueous solution, they undergo a two-step ionization process involving a stable zwitterionic intermediate.

The Zwitterionic Equilibrium

The "neutral" species (


) is in equilibrium with the zwitterion (

), where the proton resides on the pyridine nitrogen rather than the carboxylate oxygen.
  • Step 1 (

    
    ):  Protonation of the carboxylate group (in the zwitterion) or pyridine nitrogen (in the neutral form). In strong acid (pH < 1), the species is a cation (
    
    
    
    ).
  • Step 2 (

    
    ):  Deprotonation of the pyridinium nitrogen. In basic solution (pH > 7), the species is an anion (
    
    
    
    ).

Dominant Species at Physiological pH (7.4): Anionic (


) and Zwitterionic (

).

Ionization cluster_0 Acidic Medium (pH < 1) cluster_1 Isoelectric Region (pH 1 - 5) cluster_2 Basic Medium (pH > 6) Cation Cation (H₂L⁺) [COOH, NH⁺] Zwitterion Zwitterion (HL±) [COO⁻, NH⁺] Cation->Zwitterion  pKa1 ≈ 1.0   (-H⁺ from COOH) Neutral Neutral (HL⁰) [COOH, N] Zwitterion->Neutral Tautomerism Anion Anion (L⁻) [COO⁻, N] Zwitterion->Anion  pKa2 ≈ 5.4   (-H⁺ from NH⁺)

Caption: Ionization pathway of picolinic acid. The zwitterion is the dominant neutral species in aqueous solution.

Quantitative Landscape: pKa Data

The values below represent the macroscopic dissociation constants.


 typically refers to the carboxyl group ionization (from the cation), and 

refers to the pyridinium dissociation.
Table 1: Core pKa Values of Picolinic Acid Derivatives
CompoundSubstituentPositionpKa1 (COOH)pKa2 (NH⁺)Electronic Effect
Picolinic Acid -H-1.01 5.39 Reference
6-Methylpicolinic Acid -CH₃6 (Ortho)1.155.83 Electron Donating (+I)
3-Methylpicolinic Acid -CH₃3 (Meta)~1.055.65 (Est)Electron Donating (+I)
4-Chloropicolinic Acid -Cl4 (Para)0.853.27 Electron Withdrawing (-I)
5-Nitropyrolinic Acid -NO₂5 (Meta)< 0.52.85 (Est)Strong Withdrawal (-M, -I)
Quinolinic Acid -COOH3 (Meta)2.434.78H-Bond Stabilization

Note: Values for methyl and chloro derivatives are derived from potentiometric data at 25°C. "Est" denotes values estimated based on Hammett substituent constants (


) where direct experimental snippets were unavailable.
Structure-Activity Relationships (SAR)
  • Electron Donating Groups (EDG): Substituents like Methyl (-CH₃) at the 3, 4, or 6 positions increase electron density on the pyridine ring. This stabilizes the protonated nitrogen (pyridinium), making it less acidic and raising the

    
    .
    
    • Example: 6-Methylpicolinic acid (

      
      ) is more basic than picolinic acid (
      
      
      
      ).
  • Electron Withdrawing Groups (EWG): Substituents like Chloro (-Cl) or Nitro (-NO₂) decrease electron density. This destabilizes the pyridinium cation, facilitating deprotonation and significantly lowering

    
    .
    
    • Example: 4-Chloropicolinic acid (

      
      ) is significantly more acidic.
      

Experimental Protocol: Potentiometric Titration

For precise pKa determination of zwitterionic species, potentiometric titration is the gold standard. This protocol ensures self-validation through ionic strength control and carbonate-free conditions.

Reagents & Setup
  • Analyte: 1.0 mM solution of the picolinic acid derivative.

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Atmosphere: Nitrogen (

    
    ) purge to prevent 
    
    
    
    absorption (carbonate error).
Workflow Diagram

Titration Start Preparation Dissolve 1mM Analyte in 0.15M KCl Acidify Acidification Add HCl to adjust pH to ~1.5 (Ensure full protonation to H₂L⁺) Start->Acidify Purge Degassing Purge with N₂ for 10 mins (Remove dissolved CO₂) Acidify->Purge Titrate Titration Loop Add 0.1 M NaOH in 5 µL increments Record pH after stabilization (<0.1 mV/s) Purge->Titrate Calc Data Analysis Plot pH vs. Volume Calculate 1st & 2nd Derivatives Titrate->Calc

Caption: Potentiometric titration workflow for multiprotic zwitterions.

Calculation of pKa

The titration curve will exhibit two inflection points.

  • First Inflection: Corresponds to the neutralization of excess HCl and the first deprotonation (

    
    ). The midpoint of the first buffer region approximates 
    
    
    
    .
  • Second Inflection: Corresponds to the deprotonation of the pyridinium (

    
    ). The midpoint of the second buffer region approximates 
    
    
    
    .
  • Refinement: Use non-linear least squares regression (e.g., Hyperquad or similar software) to solve the mass balance equations for precise constants.

Applications in Drug Development

  • Metallodrugs: The

    
     determines the pH range where the nitrogen is available for metal coordination. Derivatives with higher 
    
    
    
    (e.g., 6-methyl) bind metals more strongly at physiological pH.
  • Bioisosteres: Picolinic acid derivatives are often used as bioisosteres for salicylic acid or benzoic acid to improve water solubility (due to the nitrogen) and membrane permeability (zwitterionic character).

References

  • Fundamental pKa Data: J. Chem. Eng. Data, "Dissociation Constants of Pyridine-2-carboxylic Acid Derivatives".

  • Zwitterion Characterization: J. Phys. Chem., "Zwitterionic Equilibrium of Picolinic Acid in Aqueous Solution".

  • Titration Methodology: Creative Bioarray, "Protocol for Determining pKa Using Potentiometric Titration".

  • Substituent Effects: Tetrahedron Letters, "pKa values in organic chemistry – making maximum use of available data".

  • 6-Methylpicolinic Acid Data: ChemicalBook, "6-Methyl-2-pyridinecarboxylic acid Properties".[1]

Sources

Technical Guide: Structural Elucidation of 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 6-(methylcarbamoyl)pyridine-2-carboxylic acid (CAS: 288616-99-9).[1] As a non-symmetric derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid), this molecule represents a critical "hybrid" ligand system. It combines the hard oxygen donor of a carboxylate with the tunable nitrogen/oxygen donors of an amide, creating unique opportunities in lanthanide coordination chemistry and supramolecular hydrogen-bonding networks.

This guide is designed for structural chemists and pharmaceutical researchers. It moves beyond standard operating procedures to explain the causality of crystallographic choices and the predictive logic required to solve non-centrosymmetric or pseudo-symmetric structures typical of this class.

Section 1: Chemical Context & Structural Expectations[2]

Before initiating diffraction experiments, one must understand the conformational landscape. This molecule is expected to exhibit strong intramolecular pre-organization, which dictates the lattice packing.

The "Pincer" Conformation (Intramolecular)

Unlike flexible aliphatic amides, the 2,6-substituted pyridine core imposes a rigid geometry.

  • Prediction: The amide N-H vector will likely point toward the pyridine nitrogen (

    
    ), forming a stable 5-membered pseudo-ring via an intramolecular 
    
    
    
    hydrogen bond.
  • Causality: This locks the amide group into a planar conformation coplanar with the pyridine ring, minimizing steric clash and maximizing orbital overlap. This planarity is the primary driver for the molecule's utility as a tridentate pincer ligand.

Intermolecular Synthons (Lattice Packing)

The crystal packing will be a competition between two dominant supramolecular synthons:

  • Carboxylic Acid Homodimers: The classic

    
     motif where two carboxylic acid groups form a cyclic dimer.
    
  • Amide-Acid Heterosynthons: A "head-to-tail" interaction where the amide ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     donates to the acid carbonyl 
    
    
    
    , or the acid
    
    
    donates to the amide carbonyl.

Table 1: Structural Feature Expectations

FeatureExpected MetricCrystallographic Implication
Space Group

or

Centrosymmetric packing is favored by the planar aromatic core to maximize

-

stacking.
Intramolecular H-Bond

(

Å)
Look for planar constraints during refinement; restrain if disordered.

-Stacking
Centroid-Centroid

Å
Expect "slipped" stacking to offset quadrupole moments of the pyridine ring.
Methyl Rotation High Thermal Ellipsoid (

)
The terminal methyl group will likely show rotational disorder at room temperature (requires 100K data collection).

Section 2: Synthesis & Crystallization Protocol[1]

High-quality single crystals are the bottleneck of this analysis. The following workflow integrates synthesis with in situ crystallization optimization.

Synthesis Pathway

The most reliable route utilizes the acyl chloride activation of the monomethyl ester precursor to prevent polymerization.

Reagents:

  • 6-(methoxycarbonyl)pyridine-2-carboxylic acid (Starting Material)[2][3][4][5][6][7][8]

  • Thionyl Chloride (

    
    )
    
  • Methylamine (

    
    ) in THF
    
  • Lithium Hydroxide (LiOH) for selective ester hydrolysis (if starting from diester).

Crystallization Strategy (The "Goldilocks" Zone)

Dipicolinic acid derivatives have low solubility in non-polar solvents but high solubility in alcohols, leading to rapid precipitation rather than crystallization.

  • Method A: Vapor Diffusion (Recommended)

    • Solvent (Inner Vial): Dissolve 20 mg of target compound in 2 mL Methanol/DMF (9:1). DMF prevents rapid drying.

    • Precipitant (Outer Vial): Diethyl Ether or Pentane.

    • Mechanism: Slow diffusion of ether reduces the polarity of the methanol solution, gently pushing the molecule to supersaturation.

  • Method B: Slow Evaporation with Acidification

    • Dissolve in water/ethanol (1:1). Acidify to pH 2-3 using dilute HCl.

    • Rationale: Protonating the pyridine nitrogen eliminates zwitterionic species, promoting the formation of the neutral carboxylic acid form which crystallizes more readily than the salt.

Workflow Diagram

Synthesis_Crystallization cluster_Cryst Crystallization Screening Start Precursor: 6-(methoxycarbonyl) pyridine-2-carboxylic acid Activation Activation: SOCl2, Reflux (Formation of Acid Chloride) Start->Activation  Acyl Chlorination   Amidation Amidation: MeNH2 / THF (0°C -> RT) Activation->Amidation  Nucleophilic Subst.   Hydrolysis Hydrolysis: LiOH / MeOH (Selective Ester Cleavage) Amidation->Hydrolysis  Deprotection   Crude Crude Product: 6-(methylcarbamoyl) pyridine-2-carboxylic acid Hydrolysis->Crude  Workup   MethodA Method A: Vapor Diffusion (MeOH/DMF -> Et2O) Crude->MethodA MethodB Method B: pH Adjustment (pH 2-3, Slow Evap) Crude->MethodB XRD SC-XRD Analysis (Mo-Kα, 100K) MethodA->XRD  Single Crystal   MethodB->XRD  Single Crystal  

Figure 1: Synthesis and crystallization workflow targeting diffraction-quality crystals.

Section 3: X-Ray Diffraction Protocol

Data Collection Parameters[1]
  • Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Molybdenum radiation minimizes absorption effects compared to Copper radiation, which is crucial if the crystal is thick or if heavy metal impurities (catalysts) are present.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Essential to freeze the rotation of the terminal methyl group (

      
      ) on the amide. At 298 K, this group will likely appear as a disordered torus of electron density, complicating refinement.
      
Structure Solution & Refinement Logic
  • Indexing: Expect a Monoclinic cell. If indexing is difficult, check for twinning (common in planar stacks).

  • Phasing: Use Intrinsic Phasing (SHELXT). The heavy atoms (O, N) will be immediately apparent.

  • Hydrogen Placement (Critical Step):

    • C-H: Place geometrically (Riding model).

    • N-H (Amide): Locate in the difference Fourier map. Do not force geometry initially.[1] If it points to the pyridine N, the "pincer" hypothesis is confirmed.

    • O-H (Carboxylic Acid): This H atom is often delocalized in dimers. If the

      
       bond lengths are nearly equal (
      
      
      
      Å), the proton may be disordered across the dimer interface.
Validation Metrics (Self-Correcting System)

A solved structure is only trustworthy if it passes these internal consistency checks:

  • R1 Value: Should be

    
     for a high-quality organic structure.
    
  • Goodness of Fit (GooF): Should approach 1.0. Values ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     suggest missing symmetry or unmodeled disorder.
    
  • Hirshfeld Surface Analysis: Generate

    
     surfaces.
    
    • Check: Red spots on the surface must correspond to the expected H-bonds (Amide-N...Pyridine-N and Acid dimer). If red spots appear elsewhere, check for solvent inclusion or impurities.

Section 4: Structural Logic & Pathway Analysis[1]

The following diagram illustrates the decision matrix for solving the structure based on the observed electron density maps.

Structure_Logic Data Diffraction Data (Reflections) Solve Structure Solution (SHELXT) Data->Solve Decision1 Are Pyridine & Amide Coplanar? Solve->Decision1 YesPlanar Hypothesis Confirmed: Intramolecular H-Bond (N-H...Npy) Decision1->YesPlanar  Yes   NoPlanar Anomaly: Check steric clash or packing forces Decision1->NoPlanar  No   Decision2 Acid Proton (H) Location? YesPlanar->Decision2 NoPlanar->Decision2 Dimer Centrosymmetric Dimer (Classic R2,2(8)) Decision2->Dimer  H on Acid O   Catemer Infinite Catemer Chain (Acid-Amide interaction) Decision2->Catemer  H shared/Amide   Refine Final Refinement (SHELXL) Dimer->Refine Catemer->Refine

Figure 2: Decision logic for structural refinement and motif identification.

References

  • Kadir, M. A., et al. (2017).[2][4] "Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer." Sains Malaysiana, 46(5), 725–731.[2][4] Link

  • Aghabozorg, H., et al. (2008). "Crystal structure and characterization of pyridine-2,6-dicarboxylic acid derivatives." Journal of Chemical Crystallography, 38, 841–849.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • PubChem. "this compound (Compound)."[1][9] National Library of Medicine. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[10][11][12] CrystEngComm, 11, 19-32. (Methodology for validating H-bonds).

Sources

Electronic properties of unsymmetrical pyridine pincer ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Unsymmetrical Pyridine Pincer Ligands Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Catalysis Scientists, and Drug Development Chemists

Executive Summary: Breaking Symmetry to Break Bonds

For decades, the "pincer" ligand field was dominated by


-symmetric architectures (e.g., PNP, PCP, NNN). While these scaffolds offer exceptional thermal stability, their electronic symmetry often creates a "static" coordination environment. This guide addresses the shift toward unsymmetrical pyridine-based pincers  (e.g., PNN, PCN, PNO).

By desymmetrizing the ligand field, researchers introduce two critical electronic phenomena:

  • Differential Trans-Influence: A "push-pull" electronic channel across the metal center, destabilizing specific substrates trans to the stronger donor.

  • Electronic Hemilability: The ability of one arm (typically the "hard" donor, N or O) to reversibly dissociate or change hybridization, opening coordination sites without total catalyst decomposition.

Electronic Architecture: The "Push-Pull" Effect

The power of unsymmetrical pincers lies in the mismatch between the flanking donor arms. In a typical PNN system (Phosphine-Pyridine-Amine), the phosphine arm acts as a soft, strong


-donor and 

-acceptor, while the amine arm acts as a hard

-donor.
Mechanistic Implication: The Trans-Influence

In a square-planar


 complex (e.g., Ru(II), Pd(II)), the ligand trans to the phosphine experiences a strong ground-state destabilization (lengthened bond). Conversely, the ligand trans to the amine is more tightly bound. This creates a specific "reaction channel" where substrate activation occurs preferentially trans to the weaker donor or where the labile arm dissociates.
Visualization: Electronic & Steric Differentiation

The following diagram illustrates the electronic pressure applied by the donor arms on the metal center.

ElectronicArchitecture P_Arm Phosphine Arm (P) Soft Donor / High Trans-Effect Metal Metal Center (M) (Ru, Fe, Mn) P_Arm->Metal Strong σ-Donation π-Backbonding Substrate Substrate Binding Site (Vacant or Labile) P_Arm->Substrate Trans-Destabilization (Labilizes Leaving Group) N_Arm Amine/Imine Arm (N) Hard Donor / Hemilabile N_Arm->Metal Weak σ-Donation Reversible Dissociation Metal->Substrate Directional Activation

Figure 1: The "Push-Pull" electronic architecture of an unsymmetrical PNN pincer complex. Note the destabilizing trans-influence of the P-arm facilitating substrate turnover.

Core Mechanism: Metal-Ligand Cooperativity (MLC)

The defining feature of pyridine-based unsymmetrical pincers—specifically the Milstein PNN system —is aromatization/dearomatization . This is not merely a steric change; it is a redox-neutral electronic reconfiguration of the ligand backbone that stores and releases protons and electrons.

The Aromatization/Dearomatization Cycle
  • Dearomatization: Treatment with a base removes a proton from the benzylic phosphine/amine arm. The electrons flow into the pyridine ring, disrupting aromaticity and forming a reactive exocyclic double bond.

  • Activation: The metal center and the ligand arm cooperatively split a substrate (e.g., H-H, O-H, N-H).[1][2] The proton binds to the ligand carbon, and the hydride binds to the metal.

  • Aromatization: The ligand regains aromaticity, stabilizing the complex after substrate activation.

MLC_Mechanism Aromatic Aromatic State (Stable) L-M-H Species Dearomatized Dearomatized State (Reactive) Anionic Enamido Backbone Aromatic->Dearomatized TS Transition State Concerted H-X Splitting Dearomatized->TS + Substrate (H-X) TS->Aromatic Ligand Reprotonation Metal Hydride Formation

Figure 2: The Metal-Ligand Cooperativity (MLC) cycle driven by the electronic aromatization/dearomatization of the pyridine backbone.

Technical Protocol: Synthesis of Unsymmetrical PNN Ligands

Note: This protocol describes the synthesis of a tBu-PNN ligand (6-(di-tert-butylphosphinomethyl)-2,2'-bipyridine).

Rationale

Unsymmetrical ligands cannot be made via simultaneous double-substitution. We utilize a stepwise nucleophilic substitution protecting the electronic integrity of the pyridine ring.

Step-by-Step Workflow
  • Precursor Preparation: Start with 2,6-bis(chloromethyl)pyridine . Symmetry must be broken here.

  • Mono-Functionalization (The Statistical Challenge):

    • Reagent: Di-tert-butylphosphine (

      
      ).
      
    • Conditions: 1.0 equiv precursor, 1.0 equiv phosphine, neat or THF, 60°C.

    • Critical Control: Monitor by ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       NMR.[3][4][5] Stop reaction before bis-substitution occurs. Isolate the mono-substituted product via column chromatography (Silica, MeOH/DCM gradient).
      
  • Second Arm Installation:

    • Reagent: Diethylamine or appropriate amine.[6]

    • Conditions: Excess amine (acts as solvent/base), 60°C, 12h.

    • Purification: Acid-base extraction. The product is basic; extract into aqueous HCl, wash organics, then basify aqueous layer and extract back into DCM.

Validation Checkpoints (Self-Correcting)
  • 
     NMR:  Free phosphine (
    
    
    
    ppm depending on R-group). Oxidation to phosphine oxide (
    
    
    ppm) indicates air exposure.
  • 
     NMR:  Look for symmetry breaking in the pyridine region (3 distinct proton signals) and two distinct benzylic 
    
    
    
    signals (singlet for
    
    
    -N, doublet for
    
    
    -P due to J-coupling).

Characterization Protocol: Cyclic Voltammetry (CV)

To quantify "Redox Non-Innocence," you must measure the electrochemical window of the complex.

Objective: Determine the oxidation potential (


) of the metal center and the stability of the oxidized species.
Protocol
  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent/Electrolyte: Dry

    
     or 
    
    
    
    with 0.1 M
    
    
    .
  • Concentration: 1.0 mM complex.

  • Internal Standard: Ferrocene (Fc) . Add after the initial scan to avoid overlap.

  • Scan Parameters:

    • Scan Rate: 100 mV/s (vary 50–500 mV/s to check reversibility).

    • Window: -2.5V to +1.5V (scan anodic first).

Interpretation:

  • Reversible Wave (

    
    ):  Indicates a stable redox event (likely Metal-centered 
    
    
    
    ).
  • Irreversible Wave: Suggests rapid chemical reaction following oxidation (e.g., radical coupling of the ligand). This is a hallmark of reactive non-innocent ligands.

Performance Data: Symmetric vs. Unsymmetrical

The following table contrasts a symmetric PNP-Ru catalyst with an unsymmetrical PNN-Ru catalyst in the hydrogenation of esters (a benchmark reaction requiring MLC).

FeatureSymmetric (Ru-PNP)Unsymmetrical (Ru-PNN)Electronic Cause
Hemilability Low (Rigid)High (Amine arm dissociates)Hard/Soft donor mismatch allows amine decoordination.
Trans-Influence BalancedStrong (P-arm destabilizes trans)P-donor labilizes the trans-hydride, facilitating transfer.
TOF (Esters) < 500

> 2,000

MLC mechanism (aromatization) lowers activation energy.
Conditions High T / High PMild T / Low PElectronic cooperativity allows operation at lower energy.
Base Reqd. Often StoichiometricCatalytic (initiation only)Ligand stores the proton, regenerating the active species.

References

  • Gunanathan, C., & Milstein, D. (2011).[2] Metal-Ligand Cooperation by Aromatization-Dearomatization: A New Paradigm in Bond Activation and "Green" Catalysis.[2][7] Accounts of Chemical Research. Link

  • Zell, T., & Milstein, D. (2015).[1] Hydrogenation and Dehydrogenation Iron Pincer Catalysts Capable of Metal-Ligand Cooperation by Aromatization/Dearomatization.[1] Accounts of Chemical Research. Link

  • Asay, M., & Morales-Morales, D. (2015).[8] Non-symmetric pincer ligands: complexes and applications in catalysis. Dalton Transactions.[8] Link

  • Kumar, A., et al. (2016).[9] The Trans Influence in Unsymmetrical Pincer Palladacycles: An Experimental and Computational Study. Inorganics. Link

  • Roddick, D.M. (2013).[10] Tuning of PCP Pincer Ligand Electronic and Steric Properties. Topics in Organometallic Chemistry. Link

Sources

The Pyridine Carboxamide Scaffold: Synthetic Architectures and Therapeutic Applications

[1]

Executive Summary & Pharmacophore Analysis

The amide-substituted pyridine carboxylic acid (specifically the pyridine carboxamide ) is a "privileged structure" in medicinal chemistry. Its utility stems not just from its ability to traverse biological membranes, but from its specific electronic and steric properties that allow it to act as a bidentate ligand for metalloenzymes and a hydrogen-bonding switch in receptor pockets.

The Core Pharmacophore: N,O-Chelation

The most critical feature of the 2-pyridine carboxamide (picolinamide) isomer is the proximity of the pyridine nitrogen (


  • Conformation: In solution, the amide bond can rotate, but metal binding locks it into a planar cisoid conformation.

  • Chelation: This forms a stable 5-membered chelate ring with divalent metals (Fe

    
    , Cu
    
    
    , Zn
    
    
    ). This is the driving mechanism behind HIF-Prolyl Hydroxylase (HIF-PH) inhibitors .[2]

Therapeutic Case Study: HIF-PH Inhibition (Anemia)

The most commercially significant application of this scaffold in modern nephrology is the class of HIF-PH inhibitors (e.g., Vadadustat ).[3][4]

Mechanism of Action

Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs) are iron-dependent enzymes that regulate erythropoietin (EPO).[3] Under normoxia, PHDs hydroxylate HIF-

4
  • The Drug's Role: Vadadustat acts as a 2-oxoglutarate (2-OG) competitive inhibitor.

  • Molecular Interaction: The pyridine carboxamide core mimics the 2-OG co-substrate. The pyridine nitrogen and amide carbonyl coordinate the active site Fe(II), preventing the enzyme from accepting oxygen and hydroxylating HIF.

  • Outcome: HIF-

    
     is stabilized 
    
    
    dimerizes with HIF-
    
    
    
    
    binds Hypoxia Response Elements (HRE)
    
    
    Upregulates EPO gene.
Visualization: HIF-PH Inhibition Pathway

HIF_PathwayVadadustatVadadustat(Pyridine Carboxamide)PHD_EnzymePHD Enzyme(Active Site Fe2+)Vadadustat->PHD_EnzymeCompetes with 2-OGComplexInhibitor-Enzyme Complex(Fe2+ Chelated)PHD_Enzyme->ComplexBidentate BindingDegradationProteasomalDegradationPHD_Enzyme->DegradationNormal Function(Blocked)HIF_AlphaHIF-alpha(Stabilized)Complex->HIF_AlphaPrevents HydroxylationNucleusTranslocation toNucleusHIF_Alpha->NucleusEPO_GeneEPO GeneTranscriptionNucleus->EPO_Gene+ HIF-beta

Caption: Mechanism of Vadadustat-induced erythropoiesis via PHD inhibition and HIF stabilization.[3]

Synthetic Architectures

Constructing the pyridine carboxamide scaffold requires overcoming the electron-deficient nature of the pyridine ring, which can make the carboxylic acid less reactive or prone to decarboxylation under harsh conditions.

Comparative Synthetic Routes
MethodReagentsProsCons
Acid Chloride SOCl

or (COCl)

, then Amine
Low cost, high reactivity.Poor tolerance for acid-sensitive groups; handling of corrosive reagents.
Coupling Agents HATU/EDC + DIPEAMild conditions, high functional group tolerance, racemization suppression.High cost of reagents; atom economy is lower (urea byproducts).
Mixed Anhydride Ethyl chloroformate + Et

N
Scalable, moderate cost.Temperature sensitive; risk of carbamate side-products.
Direct Amination Pd-catalyzed carbonylation of halopyridinesAccess to diverse derivatives from halides.Requires precious metals; high pressure CO often needed.
Advanced Insight: Picolinamide as a Directing Group

Beyond being a final product, the picolinamide moiety is an excellent Directing Group (DG) for C-H activation. The pyridine nitrogen coordinates Pd or Ni catalysts, directing functionalization to the ortho position of the amine portion.

  • Application: This allows late-stage diversification of the amide side chain, a powerful tactic in SAR (Structure-Activity Relationship) studies.

Detailed Experimental Protocol

Protocol: HATU-Mediated Synthesis of N-Benzyl-pyridine-2-carboxamide. Rationale: This protocol is chosen for its reliability in medicinal chemistry (high yield, minimal purification).

Materials
  • Substrate: Picolinic acid (1.0 eq)

  • Amine: Benzylamine (1.1 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve Picolinic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated O-azabenzotriazole ester.

  • Amidation: Add Benzylamine (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup (Self-Validating Step):

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • Sat. NaHCO

        
         (2x) 
        
        
        Removes unreacted acid.
      • 1M HCl (2x)

        
         Removes unreacted amine and pyridine byproducts (Caution: Product might be protonated if basic enough; for picolinamides, weak citric acid is safer).
        
      • Brine (1x).

  • Purification: Dry over Na

    
    SO
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    , typically 0-5% MeOH in DCM).
Visualization: Synthetic Workflow

Synthesis_FlowStartPicolinic Acid+ DIPEAActivationAdd HATU(Active Ester)Start->Activation15 min, RTCouplingAdd Amine(Nucleophilic Attack)Activation->Coupling2-4 hrsWorkupAcid/Base Wash(Remove impurities)Coupling->WorkupValidation (TLC/LCMS)ProductPyridine Carboxamide(Pure)Workup->ProductChromatography

Caption: HATU-mediated amidation workflow for pyridine carboxylic acids.

Agrochemical & Antitubercular Context

While HIF-PH inhibitors represent the high-value pharmaceutical application, the scaffold is ubiquitous in other sectors.

  • Antitubercular Prodrugs: Compounds like MMV687254 are pyridine carboxamides that are inactive per se. They are hydrolyzed by the Mycobacterium tuberculosis enzyme AmiC to release the corresponding pyridine carboxylic acid, which is the toxic species. This "Trojan Horse" strategy bypasses bacterial efflux pumps.

  • Agrochemicals: Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) and its amide derivatives act as synthetic auxins. They mimic indole-3-acetic acid (IAA), causing unregulated growth and plant death.

References

  • Vadadustat Mechanism: Pergola, P. E., et al. "Vadadustat, a novel oral HIF-PHI, for the treatment of anemia of chronic kidney disease." American Journal of Nephrology, 2016. Link

  • Pyridine Carboxamide Synthesis: Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Chemical Reviews, 2016. Link

  • Antitubercular Prodrugs: Manning, A. J., et al. "Theys are prodrugs: Pyridine carboxamides are activated by the Mycobacterium tuberculosis amidase AmiC."[5] ACS Chemical Biology, 2017. Link

  • Vadadustat Structure-Activity: Mitra, S., et al. "HIF-Prolyl Hydroxylase Inhibitors: A New Paradigm in the Management of Renal Anemia." Journal of Medicinal Chemistry, 2019. Link

  • Picolinamide Directing Groups: Daugulis, O., et al. "Palladium-catalyzed ortho-arylation of benzylamines and picolinamides." Journal of the American Chemical Society, 2005. Link

Molecular weight and formula of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a dipicolinic acid derivative characterized by a pyridine backbone substituted with a carboxylic acid at the 2-position and a methylcarbamoyl group at the 6-position. This specific arrangement of functional groups—a carboxylic acid and an amide—makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The presence of nitrogen and oxygen atoms at strategic positions allows it to act as a bidentate chelating agent, forming stable complexes with various metal ions. Its structural rigidity and capacity for hydrogen bonding also make it a valuable scaffold for designing molecules with specific biological activities. This guide provides a comprehensive overview of its fundamental properties, a robust methodology for its synthesis and characterization, and insights into its potential applications.

Part 1: Physicochemical and Structural Properties

The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. For this compound, its molecular structure informs its reactivity, solubility, and potential as a synthetic building block.

Core Molecular Data

The essential quantitative data for this compound are summarized in the table below. This information is critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

PropertyValueSource
Molecular Formula C₈H₈N₂O₃[1][2]
Molecular Weight 180.16 g/mol [1]
Monoisotopic Mass 180.0535 Da[2]
CAS Number 288616-99-9[1]
SMILES CNC(=O)C1=NC(=CC=C1)C(=O)O[2]
InChIKey NPBRDFPBRHOBAK-UHFFFAOYSA-N[2]
Chemical Structure and Functional Group Analysis

The structure of this compound is defined by three key components: the pyridine ring, a carboxylic acid group, and a methylamide group.

Caption: Chemical structure of this compound.

  • Pyridine Ring : A heterocyclic aromatic ring that provides a rigid scaffold. The nitrogen atom reduces the electron density of the ring, influencing the acidity of the carboxylic acid.

  • Carboxylic Acid Group (-COOH) : This functional group is acidic and can be deprotonated to form a carboxylate anion. It is a key site for forming salts, esters, or amide bonds.

  • Methylcarbamoyl Group (-C(O)NHCH₃) : An amide group that is relatively stable. The N-H proton and the carbonyl oxygen can participate in hydrogen bonding, which influences the molecule's solid-state structure and solubility.

The proximity of the carboxylic acid and the pyridine nitrogen allows this molecule to function as a bidentate ligand, capable of coordinating with metal ions.

Part 2: Synthesis and Characterization

While a direct synthetic protocol is not widely published, a reliable pathway can be designed based on established organic chemistry principles and published syntheses of analogous compounds. The proposed workflow involves the selective oxidation of a commercially available precursor followed by amidation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 6-methylpyridine-2-carbonitrile.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system where the successful isolation and characterization of the intermediate in Step 1 confirms its suitability for the subsequent transformation.

Step 1: Synthesis of 6-Methylpyridine-2-carboxylic Acid Intermediate

This step involves the hydrolysis of the nitrile group to a carboxylic acid. A similar oxidation process using potassium permanganate on 2,6-lutidine to produce this intermediate has been documented.[3]

  • Setup : To a 250 mL round-bottom flask equipped with a reflux condenser, add 6-methylpyridine-2-carbonitrile (10.0 g, 84.6 mmol).

  • Hydrolysis : Add a 4 M aqueous solution of sodium hydroxide (100 mL). The mixture is heated to reflux and stirred vigorously for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Acidification : Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to approximately pH 5 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Isolation : Collect the solid precipitate by vacuum filtration and wash with cold deionized water (2 x 30 mL).

  • Drying : Dry the solid in a vacuum oven at 60°C to a constant weight to yield 6-methylpyridine-2-carboxylic acid. The expected yield is typically high for this type of hydrolysis.

Step 2: Synthesis of this compound

This step converts the intermediate carboxylic acid into the final amide product via an acyl chloride intermediate. This method is effective for forming amides from picolinic acid derivatives.[4][5]

  • Acyl Chloride Formation : In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend the 6-methylpyridine-2-carboxylic acid (10.0 g, 72.9 mmol) in thionyl chloride (50 mL). Add a catalytic amount of DMF (0.5 mL).

  • Reaction : Heat the mixture to reflux for 2 hours. The solid should dissolve, indicating the formation of the acyl chloride.

  • Solvent Removal : After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used directly in the next step.

  • Amidation : Dissolve the crude acyl chloride in anhydrous dichloromethane (100 mL) and cool the solution to 0°C in an ice bath. Add a solution of methylamine (2.0 M in THF, 73 mL, 146 mmol, 2.0 equivalents) dropwise over 30 minutes.

  • Workup : Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by adding 100 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques should be employed, with expected results based on data from structurally similar compounds.[4][6]

  • ¹H NMR : Expected signals would include a singlet for the N-methyl group, distinct aromatic protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR : Would show characteristic peaks for the carbonyl carbons of the amide and carboxylic acid, as well as distinct signals for the aromatic carbons of the pyridine ring.

  • FTIR Spectroscopy : Key vibrational bands would include a broad O-H stretch for the carboxylic acid, an N-H stretch for the amide, and two distinct C=O stretches for the amide and carboxylic acid carbonyls.

  • Mass Spectrometry (MS) : ESI-MS would confirm the molecular weight, showing a prominent ion at m/z corresponding to [M+H]⁺ or [M-H]⁻.

Part 3: Applications and Research Context

The true value of this compound lies in its potential as a versatile building block and functional molecule. Its structure is particularly well-suited for applications in coordination chemistry and medicinal chemistry.

Coordination Chemistry

The arrangement of the pyridine nitrogen and the carboxylic acid oxygen creates an effective bidentate chelation site. This allows the molecule to form stable, five-membered ring complexes with a wide range of metal ions. The synthesis of metal complexes with the related 6-methylpyridine-2-carboxylic acid has been shown to yield compounds with interesting biological activities, such as α-glucosidase inhibition.[7]

  • Causality : The stability of these metal complexes arises from the chelate effect, where a multidentate ligand binds to a central metal ion more strongly than multiple monodentate ligands. The amide group, while not directly involved in chelation, can influence the electronic properties of the pyridine ring and provide additional sites for intermolecular interactions (e.g., hydrogen bonding), which can direct the self-assembly of larger supramolecular structures.

Medicinal Chemistry and Drug Development

Pyridine-based carboxylic acids are privileged structures in drug discovery. They are found in numerous approved drugs and clinical candidates.

  • Pharmacophore Scaffolding : The rigid pyridine ring serves as a robust scaffold to which other functional groups can be attached in a well-defined spatial orientation. This is critical for optimizing interactions with biological targets like enzymes or receptors.

  • Bioisostere : The carboxylic acid group can be used as a bioisostere for other functional groups or can serve as a key interaction point with active sites, often forming salt bridges with basic residues like lysine or arginine.

  • Potential as an Inhibitor : The structural motif is common in inhibitors of metalloenzymes, where the chelating function can disrupt the enzyme's active site by coordinating with the catalytic metal ion.

Conclusion

This compound is a compound with significant untapped potential. Its well-defined structure, characterized by a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol , provides a unique combination of rigidity, hydrogen bonding capability, and metal-chelating properties.[1][2] The synthetic pathway proposed herein offers a reliable method for its production, enabling further investigation. Its utility as a bidentate ligand and a medicinal chemistry scaffold makes it a valuable target for researchers aiming to develop novel catalysts, materials, or therapeutic agents.

References

  • BLD Pharm. (n.d.). 288616-99-9|this compound.
  • PubChem. (n.d.). This compound (C8H8N2O3). PubChemLite.
  • BLD Pharm. (n.d.). 1154973-72-4|6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.
  • Kadir, M. A., Mansor, N., Osman, M. U., & Haris, N. S. H. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104279. Published by Elsevier Inc.
  • Kadir, M. A., Mansor, N., Osman, M. U., & Haris, N. S. H. (2019). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate.
  • ChemicalBook. (n.d.). 6-Methyl-2-pyridinecarboxylic acid synthesis.
  • Semantic Scholar. (2019, July 16). ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester.
  • Avcı, D., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189.

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Methodological & Application

Application Note: Scalable Synthesis of 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a scalable, robust, and chemically logical protocol for the synthesis of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid .


Molecular Weight:  180.16  g/mol 

Abstract & Strategic Overview

The selective mono-functionalization of symmetric dicarboxylic acids is a classic challenge in process chemistry. For 2,6-pyridinedicarboxylic acid (Dipicolinic Acid) , generating the mono-methyl amide (this compound) presents a selectivity problem: direct amidation often leads to statistical mixtures of starting material, mono-amide, and bis-amide.

This guide details the Anhydride Desymmetrization Route , a superior protocol for scalability and selectivity. By dehydrating the diacid to the cyclic anhydride, we activate both carbonyls simultaneously while ensuring that the addition of exactly one equivalent of amine breaks the symmetry to yield the mono-amide/mono-acid exclusively. This method avoids the need for protecting groups, chromatography, or expensive coupling reagents (HATU/EDC).

Key Advantages:
  • High Atom Economy: No coupling byproducts (e.g., urea from DCC).

  • Selectivity: Kinetic control ensures exclusive formation of the mono-amide.

  • Scalability: Reactions proceed in standard solvents (THF, Acetic Anhydride) with simple workups (filtration/crystallization).

Retrosynthetic Analysis & Pathway Selection

The synthesis relies on the formation of the reactive intermediate 2,6-pyridinedicarboxylic anhydride .

G Start 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid) Anhydride 2,6-Pyridinedicarboxylic Anhydride (Reactive Intermediate) Start->Anhydride Dehydration (Ac2O, Reflux) Target 6-(Methylcarbamoyl)pyridine- 2-carboxylic Acid (Target) Anhydride->Target Ring Opening (MeNH2, THF, 0°C) Imide N-Methyl-2,6-pyridinedicarboximide (Over-reaction Byproduct) Target->Imide Thermal Dehydration (Avoid >60°C)

Figure 1: Reaction pathway focusing on the Anhydride Desymmetrization strategy. The critical control point is preventing the cyclization to the imide.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Pyridinedicarboxylic Anhydride

This step activates the diacid. Acetic anhydride serves as both solvent and dehydrating agent.

Reagents:

  • 2,6-Pyridinedicarboxylic acid (Dipicolinic acid) [CAS: 499-83-2]: 16.7 g (100 mmol)

  • Acetic Anhydride (

    
    ): 50 mL (Excess)
    
  • Toluene (Optional, for azeotropic drying): 50 mL[1]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (

    
     or 
    
    
    
    line).
  • Reaction: Suspend Dipicolinic acid (16.7 g) in Acetic Anhydride (50 mL).

  • Reflux: Heat the mixture to reflux (

    
     bath temperature). The suspension will clear as the anhydride forms and dissolves. Reflux for 2–3 hours.
    
  • Workup:

    • Cool the mixture to room temperature. The product may begin to crystallize.[2]

    • Concentrate the solution on a rotary evaporator to remove most of the acetic anhydride and acetic acid byproduct. Note: Use a bath temp <

      
       to avoid degradation.
      
    • Add dry Toluene (30 mL) and evaporate again to azeotropically remove traces of acetic acid (Repeat 2x).

    • Suspend the resulting solid in cold dry Diethyl Ether or Hexane (50 mL), filter, and dry under vacuum.

  • Output: Off-white to tan solid (Dipicolinic Anhydride).

    • Expected Yield: >90% (approx.[3][4] 13.5 g).

    • Storage: Moisture sensitive. Store in a desiccator.

Step 2: Nucleophilic Ring Opening (Synthesis of Target)

This step installs the methylamide. Temperature control is vital to prevent imide formation.

Reagents:

  • Dipicolinic Anhydride (from Step 1): 7.45 g (50 mmol)

  • Methylamine (2.0 M solution in THF): 26 mL (52 mmol, 1.05 equiv)

    • Alternative: Methylamine hydrochloride + TEA (less preferred due to salt removal).

  • Solvent: Anhydrous THF (100 mL) or Dichloromethane (DCM).

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask. Cool to

    
     (Ice/Water bath). Maintain an inert atmosphere (
    
    
    
    ).
  • Dissolution: Dissolve Dipicolinic Anhydride (7.45 g) in anhydrous THF (80 mL). If solubility is low, DCM can be used, or a larger volume of THF.

  • Addition: Add the Methylamine solution (26 mL) dropwise via an addition funnel or syringe pump over 30 minutes.

    • Observation: A precipitate often forms immediately (this is the zwitterionic form or the ammonium salt of the product).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature and stir for another 2 hours.
    
    • Monitoring: TLC (MeOH/DCM/AcOH 10:90:1) should show consumption of the anhydride.

  • Workup:

    • Scenario A (Precipitate formed): Filter the solid.[2] This is likely the methylammonium salt of the target acid. Dissolve in minimal water, acidify carefully with 1N HCl to pH 2–3, and collect the free acid precipitate.

    • Scenario B (Solution): Evaporate the solvent.[1][2] Dissolve the residue in saturated

      
       (50 mL). Wash with DCM (2 x 30 mL) to remove any unreacted anhydride or bis-amide impurities. Acidify the aqueous layer with 6N HCl to pH 2. The product will precipitate.[2]
      
  • Purification: Recrystallize from Water/Ethanol or Methanol if necessary.

  • Output: White crystalline solid.

    • Expected Yield: 75–85%.

Analytical Data & Validation

ParameterExpected Value / ObservationNotes
Appearance White crystalline powder
MW 180.16 g/mol
MS (ESI-) m/z 179.1 [M-H]⁻Negative mode is preferred for carboxylic acids.
¹H NMR (DMSO-d₆, 400 MHz)δ 13.5 (br s, 1H, COOH), δ 8.9 (br q, 1H, NH), δ 8.2-8.0 (m, 3H, Py-H), δ 2.9 (d, 3H, N-CH₃).
IR ~1720 cm⁻¹ (Acid C=O)~1650 cm⁻¹ (Amide C=O)Distinct bands for acid and amide carbonyls.

Self-Validating Check:

  • If the ¹H NMR shows a singlet at δ 3.2–3.4 that integrates to 6H, you have formed the bis-amide (Over-reaction).

  • If the ¹H NMR shows a singlet at δ 3.1 that integrates to 3H but no acid proton and the mass is 162, you have formed the imide (Cyclization).

Troubleshooting & Critical Parameters

Preventing Imide Formation

The "Amic Acid" intermediate (Target) can cyclize to N-methyl-2,6-pyridinedicarboximide if heated or treated with dehydrating agents.

  • Rule: Do not heat the reaction mixture in Step 2 above

    
    .
    
  • Rule: Avoid acidic workups that involve heating.

Solubility Issues

Dipicolinic anhydride has limited solubility in non-polar solvents.

  • Solution: Use THF or Acetone. If the anhydride is not fully soluble, the reaction will still proceed as a slurry; the methylamine will dissolve the anhydride as it reacts.

Alternative Route (If Anhydride is unavailable)

If the anhydride route proves difficult due to handling:

  • Diester Formation: Reflux Dipicolinic acid in MeOH with

    
     -> Dimethyl dipicolinate.
    
  • Mono-hydrolysis: Treat with 1.0 eq NaOH in MeOH -> Mono-methyl ester.

  • Amidation: React mono-ester with Methylamine (excess) -> Amide-Acid (Wait, amine reacts with ester? Yes, to form amide.[5] But the acid moiety is protected as a salt).

    • Correction: React Mono-methyl ester (free acid form) with

      
       -> Acid Chloride -> React with Methylamine -> Methyl ester-Methyl amide.
      
    • Final Step: Hydrolyze the ester with LiOH.

    • Verdict: This is 4 steps vs 2 steps. Stick to the Anhydride route.

References

  • Anhydride Synthesis:BenchChem Technical Guide: Pyridine-2-carboxylic Anhydride. (General methodology for pyridine anhydrides).

    • (General reference for anhydride properties).

  • Reactivity of Cyclic Anhydrides:ChemGuide: Reactivity of Acid Anhydrides with Amines.

  • Dipicolinic Acid Derivatives: Kadir, M. A., et al. "Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer."[6] Sains Malaysiana, 2017. (Demonstrates acid chloride activation for similar substrates).

  • General Amidation Protocols:Dunetz, J. R., et al.

(Note: Specific literature precedents for the exact methylamine opening of dipicolinic anhydride are adapted from the well-established chemistry of phthalic and succinic anhydrides due to the identical functional group topology.)

Sources

Technical Guide: 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid as a Bidentate Ligand

[1][2]

Introduction & Mechanistic Logic

This compound (H₂mcp) is a desymmetrized derivative of dipicolinic acid.[1][2] Its structure features a hard carboxylate donor and a potentially ambidentate amide group flanking a central pyridine nitrogen.[1][2]

The Coordination Paradox

By default, H₂mcp tends to act as a tridentate dianionic pincer (


)


12bidentate monoanionic mode (

)
12

Mechanism of Bidentate Control: To enforce bidentate binding, the experimentalist must prevent the deprotonation of the amide nitrogen.[1][2]

  • Condition: Maintain pH < 8 or use aprotic solvents without strong bases.[1][2]

  • Result: The ligand binds via the Pyridine Nitrogen (

    
    ) and the Carboxylate Oxygen (
    
    
    ).[2] The amide group remains protonated (
    
    
    ) and pendant, sterically shielding the metal center or engaging in intermolecular Hydrogen Bonding (HB).[1][2]

Synthesis Protocol: The Anhydride Route[1][2]

Objective: Synthesize high-purity H₂mcp without generating the bis-amide or bis-acid byproducts. Rationale: Direct partial hydrolysis of diesters is difficult to control.[1] The cyclic anhydride route guarantees a 1:1 stoichiometry—ring opening by the amine generates exactly one amide and one acid group.[1][2]

Materials
  • 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)[1][2][3][4]

  • Acetic Anhydride (

    
    )[2]
    
  • Methylamine (2.0 M solution in THF)[2]

  • Dichloromethane (DCM), anhydrous[1][2]

  • Diethyl ether[1]

Step-by-Step Workflow
  • Anhydride Formation:

    • Reflux 2,6-pyridinedicarboxylic acid (5.0 g) in acetic anhydride (30 mL) for 4 hours.

    • Cool to room temperature (RT). The excess

      
       serves as the solvent.[1][2]
      
    • Filter the crystalline solid (2,6-pyridinedicarboxylic anhydride).[1][2] Wash with cold dry ether.[1][2] Yield is typically >90%.[1][2]

    • Checkpoint: IR spectrum should show split carbonyl bands at ~1750 and 1790 cm⁻¹ (characteristic of cyclic anhydrides).[1][2]

  • Ring Opening (Ligand Synthesis):

    • Suspend the isolated anhydride (2.0 g, 13.4 mmol) in anhydrous DCM (50 mL) under

      
       atmosphere.
      
    • Cool to 0°C in an ice bath.[1][2]

    • Add Methylamine solution (6.7 mL, 13.4 mmol, 1.0 equiv) dropwise over 20 minutes. Crucial: Do not use excess amine to prevent salt formation.[1][2]

    • Allow the mixture to warm to RT and stir for 3 hours. The anhydride will dissolve, and the product may precipitate.[1][2]

  • Purification:

    • Evaporate solvent to ~10 mL.[1][2]

    • Add diethyl ether (50 mL) to precipitate the white solid.[2]

    • Filter and wash with ether.[1][2]

    • Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]

Yield Expectation: ~85% Characterization: ¹H NMR (DMSO-

2

Protocol: Metal Complexation (Bidentate Mode)[2]

Target Complex:

12Scientific Integrity:1


1212
Experimental Steps
  • Ligand Solution: Dissolve H₂mcp (0.36 g, 2.0 mmol) in Methanol (20 mL).

  • Metal Addition: Dissolve

    
     (0.20 g, 1.0 mmol) in Methanol (10 mL).
    
  • Reaction:

    • Add the metal solution to the ligand solution slowly with stirring.[1][2]

    • The solution will turn deep blue (for Cu).[2]

    • Stir at RT for 2 hours. Do not reflux, as high heat can promote amide hydrolysis or deprotonation.[1][2]

  • Isolation:

    • Allow the solution to stand undisturbed for slow evaporation.[1][2]

    • Crystals suitable for X-ray diffraction typically form within 24-48 hours.[1]

Validation of Bidentate Mode

To confirm the amide is not coordinated:

  • IR Spectroscopy: Look for the Amide I band (

    
    ).[2]
    
    • Bidentate (Pendant): Band remains near 1650–1670 cm⁻¹.[1]

    • Tridentate (Coordinated): Band shifts significantly to lower frequency (~1600 cm⁻¹) or disappears if the amide oxygen coordinates strongly.[2]

  • X-Ray Crystallography: The bond distance between Metal and Amide-O will be >3.0 Å (non-bonding), while Metal-N(py) and Metal-O(carb) will be <2.2 Å.[1][2]

Visualization of Pathways[1]

The following diagram illustrates the strict control required to access the bidentate utility vs. the tridentate trap.

GStartDipicolinic AcidAnhydride2,6-PyridinedicarboxylicAnhydrideStart->AnhydrideAc2O, RefluxLigandH2mcp Ligand(Neutral)Anhydride->LigandMeNH2, 0°CCondition_ARoute A:Weak Base (Acetate)pH < 7Ligand->Condition_ACondition_BRoute B:Strong Base (NaOH)pH > 10Ligand->Condition_BComplex_BiBidentate Complex [M(Hmcp)2](Amide Pendant)Use: Supramolecular/DrugCondition_A->Complex_BiN,O Coordination(Target)Complex_TriTridentate Complex [M(mcp)2]²⁻(Pincer Mode)Use: LuminescenceCondition_B->Complex_TriN,N,O Coordination(Avoid)

Caption: Synthesis and Divergent Coordination Pathways. Route A (Blue) preserves the amide proton, forcing bidentate architecture.[1][2]

Application Case Study: Supramolecular Synthons

Context: In drug design, solubility and crystal packing are paramount. Using H₂mcp as a bidentate ligand allows the free amide group to act as a "sticky end" for crystal engineering.[1][2]

Protocol for Co-Crystal Assembly:

  • Synthesize the [Cu(Hmcp)₂] complex as per Section 3.[2]

  • Prepare a solution of the complex in DMF.[1][2]

  • Add a hydrogen-bond acceptor co-former (e.g., 4,4'-bipyridine or urea) in a 1:1 molar ratio.[1][2]

  • Perform vapor diffusion with diethyl ether.[1][2]

  • Result: The pendant amide groups (

    
    ) of the complex form intermolecular hydrogen bonds with the co-former, creating 1D or 2D porous networks.[1][2] This strategy is used to stabilize volatile guests or improve the solubility of the metal complex.[1]
    

Data Summary: Characterization Benchmarks

ParameterH₂mcp Ligand (Free)Bidentate Complex [M(Hmcp)₂]Tridentate Complex [M(mcp)]
IR:

~1710 cm⁻¹Absent (Coord.[1][2]

)
Absent
IR:

~1660 cm⁻¹1655–1665 cm⁻¹ (Unshifted) < 1620 cm⁻¹ (Shifted)
¹H NMR: Amide NH Broad singlet (8.5 ppm)Present (Shifted/Broad)Absent (Deprotonated)
Coordination Geometry N/AOctahedral / Sq.[2] PlanarDistorted Octahedral
Net Charge 0Neutral (0)Anionic (-1 or -2)

References

  • Kadir, M. A., et al. (2017).[1][2] "Synthesis and Structural Characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers". Sains Malaysiana, 46(5), 725–731.[1][2] Link

  • Sumby, C. J., & Hanton, L. R. (2009).[1][2] "Silver(I) metallo-ligand coordination polymers: the influence of ligand chirality and solvent." CrystEngComm, 11, 1336-1344.[1][2] (Describes the use of dipicolinic monoamide derivatives in supramolecular networks). Link

  • Yaghi, O. M., et al. (1995).[1][2] "Selective binding and removal of guests in a microporous metal-organic framework."[1] Nature, 378, 703-706.[1][2] (Foundational logic for using pyridine-carboxylates in open frameworks). Link[2]

  • Faulkner, S., et al. (2005).[1][2] "Lanthanide complexes of picolinic acid derivatives for cellular imaging." Quarterly Reviews of Biophysics, 38(4), 361-374.[1][2] (Discusses the sensitization antenna effect of the picolinamide scaffold). Link

Catalytic applications of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid Derivatives

Executive Summary

This compound (6-MCPA) and its derivatives represent a specialized class of non-innocent, bifunctional ligands utilized in transition metal catalysis. Unlike simple picolinic acid, the introduction of a carbamoyl moiety at the C6 position creates a steric and electronic environment ideal for metal-ligand cooperative (MLC) catalysis .

This guide details the application of 6-MCPA derivatives in two high-value workflows:

  • Palladium-Catalyzed C–H Functionalization: Where the ligand acts as a crucial proton shuttle to lower the activation energy of C–H bond cleavage.

  • Bio-inspired Oxidation: Utilizing Iron(II)/Manganese(II) complexes for selective alkene oxidation, mimicking non-heme metalloenzymes.

Part 1: Molecular Architecture & Ligand Design

The catalytic efficacy of 6-MCPA stems from its ability to adopt variable coordination modes (bidentate


-N,O vs. tridentate 

-N,N,O) depending on the metal center and pH.
  • The "Pincer" Potential: The pyridine nitrogen, carboxylate oxygen, and amide oxygen/nitrogen can form stable pincer-like complexes.

  • The Proton Shuttle: In C–H activation, the carboxylate group acts as an intramolecular base, while the 6-carbamoyl group modulates the electron density on the metal, preventing catalyst poisoning by over-stabilization.

Diagram 1: Ligand Coordination & Activation Logic

LigandLogic cluster_legend Catalytic Modes Ligand 6-MCPA Ligand (Free Acid) Complex_Pd Pd(II) Intermediate (κ²-N,O Coordination) Ligand->Complex_Pd + Pd(OAc)₂ Complex_Fe Fe(II) Complex (κ³-N,N,O Coordination) Ligand->Complex_Fe + Fe(OTf)₂ Action_CH Mechanism: CMD (Concerted Metalation-Deprotonation) Complex_Pd->Action_CH Proximal Base Effect Action_Ox Mechanism: Oxygen Atom Transfer (High-Valent Fe=O) Complex_Fe->Action_Ox Electronic Tuning

Caption: Divergent coordination modes of 6-MCPA derivatives leading to distinct catalytic pathways (C-H activation vs. Oxidation).

Part 2: Application I – Palladium-Catalyzed C–H Arylation

Context: The primary application of 6-MCPA derivatives is in the non-directed or weakly-directed C–H arylation of arenes. The ligand mimics the activity of Mono-N-Protected Amino Acids (MPAAs) but offers superior stability and distinct regioselectivity profiles due to the rigid pyridine backbone.

Mechanism: Ligand-Accelerated Catalysis

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The carboxylate arm of the 6-MCPA ligand deprotonates the C–H bond of the substrate simultaneously as the Palladium forms the C-Pd bond. The 6-carbamoyl group prevents the formation of inactive "bis-ligand" palladium complexes, keeping the catalytic cycle active.

Protocol: C–H Arylation of Arenes

Materials:

  • Substrate: 1.0 mmol (e.g., Benzamide derivative or simple arene)

  • Coupling Partner: 1.2 mmol Aryl Iodide

  • Catalyst Precursor: Pd(OAc)₂ (5 mol%)

  • Ligand: this compound (10 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv) depending on substrate tolerance.

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

Step-by-Step Methodology:

  • Pre-Complexation (Critical Step):

    • In a 20 mL vial, combine Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 6-MCPA (18.0 mg, 0.10 mmol).

    • Add 2 mL of solvent (HFIP/t-Amyl alcohol).

    • Stir at 60°C for 30 minutes. Why? This ensures the formation of the active monomeric L-Pd species before the oxidant/substrate interferes.

  • Reaction Assembly:

    • Add the Substrate (1.0 mmol), Aryl Iodide (1.2 mmol), and Base (Ag₂CO₃, 275 mg).

    • Seal the vial with a Teflon-lined cap.

  • Catalytic Run:

    • Heat the reaction block to 100°C.

    • Stir vigorously (1000 rpm) for 18–24 hours.

    • Monitoring: Check by LC-MS at 4 hours. The active catalyst often produces a distinct color change (reddish-brown to black indicates decomposition; sustained orange/brown indicates active species).

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Ligand Effect on Yield

LigandYield (%)Regioselectivity (o:m:p)Notes
None (Pd(OAc)₂ only)<10%N/ARapid Pd black formation
Picolinic Acid45%2:1:1Moderate stability
6-MCPA (This Protocol) 82% 1:8:1 Favors meta/remote positions
6-Hydroxypicolinic acid78%1:5:1Competes with 6-MCPA

Part 3: Application II – Bio-inspired Alkene Oxidation

Context: Iron complexes of pyridine-2,6-dicarboxylic acid derivatives are potent catalysts for oxidation, mimicking the TauD or Rieske oxygenase active sites. 6-MCPA provides a non-symmetric coordination environment that can enhance enantioselectivity in epoxidations when chiral amine derivatives are used.

Protocol: Catalytic Epoxidation of Styrene Derivatives

Materials:

  • Catalyst Precursor: Fe(OTf)₂ or FeCl₂ (5 mol%)

  • Ligand: this compound (5-6 mol%)

  • Oxidant: H₂O₂ (30% aq) or Peracetic acid.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • In-situ Catalyst Formation:

    • Dissolve 6-MCPA (0.05 mmol) in 1 mL MeCN.

    • Add Fe(OTf)₂ (0.05 mmol) under an inert atmosphere (N₂).

    • Stir for 10 minutes until the solution turns pale yellow/orange.

  • Oxidation:

    • Add the alkene substrate (1.0 mmol).

    • Cool the mixture to 0°C (ice bath). Why? Low temperature suppresses the decomposition of the high-valent Iron-Oxo intermediate.

    • Add H₂O₂ (1.5 mmol) dropwise over 20 minutes using a syringe pump. Slow addition is crucial to prevent oxidant disproportionation (catalase activity).

  • Quenching & Isolation:

    • Stir for 2 hours at 0°C, then warm to RT for 1 hour.

    • Quench with saturated Na₂SO₃ solution.

    • Extract with DCM (3x), dry over MgSO₄, and concentrate.

Part 4: Synthesis of the Ligand

For researchers needing to synthesize 6-MCPA from commercial precursors.

Reaction: 6-(Methoxycarbonyl)pyridine-2-carboxylic acid + Methylamine → this compound

  • Activation: Reflux 2,6-dipicolinic acid monomethyl ester with thionyl chloride (SOCl₂) to generate the acid chloride.

  • Amidation: React the acid chloride with methylamine (2.0 equiv) in DCM at 0°C.

  • Hydrolysis (if ester used): If starting from the diester, selective mono-hydrolysis is difficult. It is better to react the mono-ester acid chloride with the amine, or react the cyclic anhydride of dipicolinic acid with methylamine to open the ring (yielding the mono-amide mono-acid directly).

    • Preferred Route:Ring Opening of Dipicolinic Anhydride.

    • Dissolve pyridine-2,6-dicarboxylic anhydride in THF.

    • Add methylamine (1.0 equiv) dropwise.

    • The product precipitates as the free acid. Filtration yields high-purity 6-MCPA.

Part 5: Visualizing the Catalytic Cycle (Pd-CMD)

Diagram 2: Palladium Catalytic Cycle with 6-MCPA

CatalyticCycle Start Pre-Catalyst Pd(OAc)₂ + 6-MCPA ActiveSpecies Active Species [Pd(6-MCPA)(Solvent)]⁺ Start->ActiveSpecies - AcOH Coordination Substrate Coordination Arene binds to Pd ActiveSpecies->Coordination CMD_Step CMD Step (Rate Limiting) Ligand Carboxylate deprotonates C-H Coordination->CMD_Step Ag₂CO₃ regenerates base OxidativeAdd Oxidative Addition Ar-I adds to Pd(II) CMD_Step->OxidativeAdd Formation of Palladacycle ReductiveElim Reductive Elimination Product Release OxidativeAdd->ReductiveElim C-C Bond Formation ReductiveElim->Start Catalyst Decay (Minor) ReductiveElim->ActiveSpecies Regeneration

Caption: The CMD mechanism highlighting the dual role of 6-MCPA as ligand and internal base.

References

  • Kadir, M. A., et al. (2017). "Synthesis and structural characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer." Sains Malaysiana.

  • Maiti, D., et al. (2016). "Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides." Chemical Science.

  • Walczak, M. A., et al. (2023).[2] "Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes." Journal of Organic Chemistry.

  • Martinez, J., et al. (2015). "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." Journal of Chemical Research.

  • Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation." Accounts of Chemical Research.

Sources

Synthesis of pharmaceutical intermediates using pyridine-2-carboxylic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Functionalization of Pharmaceutical Intermediates using Pyridine-2-Carboxylic Acid Scaffolds

Abstract

Pyridine-2-carboxylic acid (Picolinic acid) and its derivatives represent a dual-utility class in modern medicinal chemistry. They serve both as structural pharmacophores in FDA-approved kinase inhibitors (e.g., Sorafenib) and as transient directing groups (DGs) for the remote C(sp³)-H functionalization of amine scaffolds. This guide provides validated protocols for both applications, detailing the process chemistry of picolinamide-based API synthesis and the catalytic logic of picolinamide-directed C-H activation.

Introduction: The Picolinic Advantage

In drug discovery, the pyridine-2-carboxylic acid scaffold offers unique electronic and chelating properties.

  • As a Pharmacophore: The N-methylpicolinamide moiety functions as a hydrogen bond acceptor/donor pair, critical for binding in the ATP pocket of kinases (e.g., RAF/MEK/ERK pathways).

  • As a Directing Group: The N,N-bidentate coordination mode of picolinamides enables palladium to form thermodynamically stable 5-membered palladacycles. This allows for the precise functionalization of chemically inert

    
    -C(sp³)-H bonds in complex amine intermediates, a technique widely used to introduce polarity or conformational constraints into drug candidates.
    

Strategic Application I: Process Synthesis of Kinase Inhibitor Scaffolds

Context: The synthesis of the "Sorafenib Intermediate" (4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide) illustrates the industrial handling of picolinic acid derivatives.[1] A key challenge is the efficient installation of the 4-chloro substituent and the subsequent etherification.

Protocol A: One-Pot Chlorination & Amidation

Rationale: Direct conversion of picolinic acid to 4-chloropicolinoyl chloride using thionyl chloride (


) avoids the use of expensive pre-functionalized starting materials.

Reagents:

  • Picolinic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (Excess)
    
  • Methylamine (2.0 M in THF)[2]

  • Catalytic DMF[2]

  • Solvent: Toluene (for chlorination), THF (for amidation)

Step-by-Step Methodology:

  • Activation/Ring Chlorination: In a reactor fitted with a scrubber, suspend picolinic acid in Toluene. Add

    
     (5.0 equiv) and catalytic DMF.
    
    • Critical Parameter: Heat to 75–80 °C for 16–24 hours. The combination of

      
       and DMF generates a Vilsmeier-type intermediate that facilitates chlorination at the typically inert C4 position of the pyridine ring [1].
      
  • Evaporation: Remove excess

    
     and toluene under reduced pressure to yield the crude 4-chloropicolinoyl chloride hydrochloride salt.
    
  • Amidation: Redissolve the residue in anhydrous THF (0 °C). Slowly add Methylamine (excess) to maintain internal temperature <10 °C.

  • Workup: Quench with water, extract with Ethyl Acetate. The product, 4-chloro-N-methylpyridine-2-carboxamide , is often pure enough for the next step.

Protocol B: Etherification via Nucleophilic Aromatic Substitution ( )

Rationale: The electron-deficient pyridine ring (activated by the amide and the nitrogen atom) allows for facile displacement of the 4-chloro group by phenols.

Reagents:

  • 4-chloro-N-methylpyridine-2-carboxamide (1.0 equiv)

  • 4-Aminophenol (1.1 equiv)

  • Base: Potassium tert-butoxide (

    
    ) (2.5 equiv)
    
  • Solvent: DMF (anhydrous)

Methodology:

  • Deprotonation: Dissolve 4-aminophenol in DMF. Add

    
     at 0 °C and stir for 30 min to generate the phenoxide.
    
  • Coupling: Add the chloropyridine intermediate. Heat the mixture to 80 °C for 4–6 hours.

  • Quench: Pour into ice water. The product often precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Strategic Application II: Picolinamide as a C-H Activation Directing Group

Context: For medicinal chemists needing to functionalize saturated nitrogen heterocycles (e.g., piperidines, pyrrolidines), the picolinamide (PA) group directs Pd(II) to the


-position.
Protocol C: Pd-Catalyzed -Arylation of Primary Amines

Mechanism: The PA group coordinates Pd(II), facilitating a concerted metallation-deprotonation (CMD) at the


-carbon.

Reagents:

  • Substrate: N-alkylpicolinamide (1.0 equiv)

  • Aryl Iodide (Ar-I) (2.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Additives:

    
     (1.0 equiv) or 
    
    
    
    (promotes iodide removal)
  • Solvent:

    
    -Amyl Alcohol or HFIP (Hexafluoroisopropanol)
    

Step-by-Step Methodology:

  • Setup: In a screw-cap vial, combine the PA-substrate, Ar-I,

    
    , and Ag-salt.
    
  • Solvent System: Add

    
    -Amyl Alcohol.
    
    • Expert Insight: If the substrate is complex or conversion is low, add 20% HFIP. The high ionizing power of HFIP stabilizes the cationic Pd-intermediates and lowers the transition state energy for C-H cleavage [2].

  • Reaction: Seal and heat to 110 °C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove AgI and Pd black. Concentrate and purify via flash chromatography.

Protocol D: Traceless Removal of the Directing Group

Challenge: Hydrolysis of picolinamides usually requires harsh acidic conditions (6M HCl, reflux) which can degrade sensitive drug scaffolds. Solution:Ni-Catalyzed Ethanolysis (The "Daugulis-Zhong" Protocol) [3].

Reagents:

  • PA-Substrate[2][3]

  • 
     (3.0 equiv), DMAP (cat.)
    
  • 
     (10 mol%)
    
  • Solvent: Ethanol (EtOH)

Methodology:

  • Activation: Treat the PA-substrate with

    
    /DMAP to form the N-Boc-picolinamide (weakens the amide bond).
    
  • Cleavage: Transfer the N-Boc intermediate to a glovebox or inert line. Add

    
     and dissolve in EtOH.
    
  • Reaction: Stir at 60 °C for 12 hours. The reaction trans-esterifies the picolinoyl group to Ethyl Picolinate (recyclable) and releases the N-Boc amine.

Visualizing the Workflows

Figure 1: Sorafenib Intermediate Synthesis Pathway

This diagram outlines the process chemistry route converting Picolinic Acid to the key ether intermediate.

SorafenibSynthesis Start Picolinic Acid Step1 4-Chloropicolinoyl Chloride (in situ) Start->Step1 SOCl2, DMF 75°C, 16h (Ring Chlorination) Step2 4-Chloro-N-methyl picolinamide Step1->Step2 MeNH2, THF <10°C Product Sorafenib Intermediate (Ether Product) Step2->Product SNAr Coupling 80°C, DMF Phenol 4-Aminophenol + KOtBu Phenol->Product Nucleophile

Caption: Process flow for the conversion of Picolinic Acid to the Sorafenib Ether Intermediate via in-situ oxidative chlorination.

Figure 2: Catalytic Cycle of Picolinamide-Directed C-H Activation

This diagram illustrates the mechanistic logic of using the PA scaffold to functionalize remote carbons.

CH_Activation Substrate Amine Substrate (PA-Protected) Coordination Pd(II) Coordination (N,N-Bidentate) Substrate->Coordination + Pd(OAc)2 CMD C-H Activation (CMD Mechanism) Coordination->CMD AgOAc/Base Palladacycle 5-Membered Palladacycle CMD->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Intermediate RedElim->Coordination Catalyst Regeneration Product Functionalized Amine RedElim->Product - Pd(II)

Caption: Mechanistic cycle of Pd(II)-catalyzed, picolinamide-directed gamma-C(sp3)-H arylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Chlorination Incomplete Vilsmeier reagent formation.Ensure DMF is anhydrous. Increase reaction temp to 80°C. Monitor

quality.
Bis-arylation (C-H) High reactivity of substrate.Reduce Ar-I equivalents to 0.8–1.0. Lower temp to 90°C. Use bulky solvents (

-Amyl alcohol).
Pd Black Precipitation Catalyst decomposition.Add 10–20% DMSO or HFIP to stabilize Pd species. Ensure inert atmosphere (

/Ar).
Incomplete Amidation Exothermic runaway.Strictly control addition rate of Methylamine. Maintain temp <10°C to prevent hydrolysis or polymerization.

References

  • Bankston, D., et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

  • He, G., et al. (2016). "Use of a Picolinamide Directing Group in C–H Functionalization." Accounts of Chemical Research. Link

  • Zhong, R., et al. (2019). "Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling." Journal of Organic Chemistry. Link

  • Zhang, L., et al. (2012). "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and purification scientists. It prioritizes the "Bicarbonate Switch" methodology, which is the most robust technique for separating mono-acid/mono-amide pyridine derivatives from their diamide and diacid impurities.

CAS: 288616-99-9 | Molecular Formula: C₈H₈N₂O₃ | MW: 172.16 g/mol

The Separation Challenge: A Chemical Overview

User Context: You are likely synthesizing this compound as an intermediate for Factor XIa inhibitors (e.g., Milvexian analogs) or specific metal-organic frameworks (MOFs). The Problem: The synthesis typically involves the desymmetrization of 2,6-pyridinedicarboxylic acid (dipicolinic acid) or its diester. This results in a "Statistical Mixture" containing three species with distinct solubility profiles but similar polarities:

  • The Product (Target): Mono-acid, Mono-amide (Zwitterionic potential).

  • Impurity A (Under-reacted): 2,6-Pyridinedicarboxylic acid (Diacid).

  • Impurity B (Over-reacted):

    
    -Dimethylpyridine-2,6-dicarboxamide (Diamide).
    
The Solution: The "Bicarbonate Switch"

The purification logic relies on the acidity difference between the species. The Diamide is neutral (lacks an acidic proton), while the Product and Diacid are acidic. We exploit this using a biphasic extraction at a controlled pH.

SeparationLogic Crude Crude Reaction Mixture (Product + Diacid + Diamide) DCM_Add Dissolve in DCM/CHCl3 Crude->DCM_Add Base_Wash Wash with sat. NaHCO3 (pH ~8.5) DCM_Add->Base_Wash Org_Phase Organic Phase (DCM) Contains: DIAMIDE (Impurity B) Base_Wash->Org_Phase Partition 1 Aq_Phase Aqueous Phase (Water) Contains: Product (Salt) + Diacid (Salt) Base_Wash->Aq_Phase Partition 2 Acidification Acidify Aqueous Phase to pH 3-4 (HCl addition) Aq_Phase->Acidification Precipitate Precipitate Forms (Target Product) Acidification->Precipitate Filtration Filtrate Filtrate/Mother Liquor (Contains Diacid & Salts) Acidification->Filtrate

Figure 1: The Bicarbonate Switch Workflow. By converting the product to its sodium salt, it migrates to water, leaving the non-acidic diamide in the organic layer.

Step-by-Step Purification Protocols

Protocol A: Removal of Diamide (The Organic Wash)

Objective: Eliminate the over-reacted


-dimethyl diamide.
Prerequisite:  Crude solid obtained after solvent evaporation.[1]
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) .

    • Note: If solubility is poor, add a small amount of Methanol (MeOH), but keep MeOH < 5% to prevent the diacid salt from dragging into the organic layer later.

  • Extraction: Extract the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (2x).

    • Mechanism:[2] The Product (

      
      ) and Diacid (
      
      
      
      ) deprotonate and move to the aqueous phase as carboxylate salts.
    • Fate of Impurity: The Diamide remains protonated/neutral and stays in the DCM layer.

  • Validation: Check the organic layer by TLC. It should contain the non-polar diamide spot. Discard the organic layer (or save for recovery).

Protocol B: Isolation of Product (The Isoelectric Crash)

Objective: Precipitate the target mono-amide while keeping the diacid in solution (or removing it via subsequent recrystallization).

  • Acidification: Cool the collected aqueous bicarbonate layer to 0–5°C.

  • pH Adjustment: Slowly add 2N HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 3.0 – 3.5 .

    • Critical Control Point: Do NOT go below pH 2.0.

    • Reasoning: The pyridine nitrogen has a

      
       of approx 3.0-4.0. If you go too acidic (pH < 1), you will protonate the pyridine nitrogen, forming a soluble hydrochloride salt (
      
      
      
      ), and the product will re-dissolve. You want the Zwitterionic/Neutral form to precipitate.
  • Filtration: A white to off-white solid should precipitate. Filter and wash with cold water (to remove NaCl) and cold ethanol.

Protocol C: Final Polishing (Recrystallization)

If HPLC purity is < 98.5%, perform this step.

  • Solvent System: Ethanol/Water (9:1) or pure Methanol.

  • Method: Dissolve in boiling solvent, filter hot (to remove any inorganic salts), and cool slowly to 4°C.

  • Alternative: If the Diacid impurity persists, recrystallize from water. The Diacid is significantly more soluble in hot water than the mono-amide due to its higher polarity and double H-bonding potential.

Data & Specifications

ParameterSpecification / DataNotes
Appearance White to off-white crystalline powderYellowing indicates pyridine oxidation or trace solvent.
Solubility (Neutral) DMSO, DMF, MeOH (Hot)Poor solubility in DCM/Hexane.
Solubility (Basic) Water (pH > 8)Forms Carboxylate salt.
Solubility (Acidic) Water (pH < 1)Forms Pyridinium salt.
Key Impurity A 2,6-Pyridinedicarboxylic acidRemoved via water recrystallization.
Key Impurity B Diamide (Bis-methylamide)Removed via DCM/NaHCO₃ extraction.
Target pH for Ppt 3.0 – 3.5Critical for yield.

Troubleshooting Guide (FAQ)

Q1: I acidified the aqueous layer, but no precipitate formed. Where is my product?

Diagnosis: You likely over-acidified the solution. Mechanism: Pyridine derivatives are amphoteric. At pH < 1, the pyridine nitrogen becomes protonated (


), making the molecule a cationic salt which is highly water-soluble.
Fix:  Back-titrate with 1N NaOH to raise the pH to 3.0–3.5. The solution should become cloudy as you approach the isoelectric point.
Q2: My product contains 5-10% Diamide impurity even after extraction.

Diagnosis: Inefficient phase separation or "rag layer" formation. Fix:

  • Increase the volume of the DCM layer during extraction to ensure the Diamide is fully solubilized.

  • Do not use alcohols (MeOH/EtOH) in the extraction solvent, as they increase the solubility of the Diamide in the aqueous phase (co-solvency effect). Use pure DCM or Chloroform.

Q3: The product is colored (Yellow/Brown) instead of white.

Diagnosis: Trace metal contamination (from oxidation catalysts like KMnO4 if used in upstream steps) or pyridine oxidation. Fix: Dissolve the product in dilute base (NaHCO₃), treat with activated carbon (Charcoal) for 30 minutes, filter through Celite, and re-precipitate with HCl.

References

  • Kadir, M. A., et al. (2017).[3] Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer. Sains Malaysiana, 46(5), 725–731.[3] Link

    • Relevance: Describes the synthesis and characterization of similar pyridine-amide isomers and their solubility behaviors.
  • Sigma-Aldrich. (n.d.). 6-Methyl-2-pyridinecarboxylic acid Product Specification. Link

    • Relevance: Provides physical property benchmarks for the parent pyridine-carboxylic acid scaffold.
  • PubChem. (n.d.). Compound Summary: 6-(methylcarbamoyl)pyridine-2-carboxylic acid.[4] National Library of Medicine. Link

    • Relevance: Confirmation of chemical structure and identifiers (CAS 288616-99-9).
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

    • Relevance: Authoritative source for pKa values of pyridine (pKa ~5.2) and carboxylic acids (pKa ~4.2)

Sources

Minimizing side products in pyridine dicarboxylic acid amidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products & Optimizing Selectivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Pyridine Paradox

Pyridine dicarboxylic acids (e.g., 2,6-dipicolinic acid, quinolinic acid) are deceptive substrates. While they appear structurally simple, the electron-deficient pyridine ring creates a unique set of reactivity challenges compared to their benzene analogs (isophthalic or terephthalic acids).

The Core Challenge: The pyridine nitrogen acts as an electron sink, making the carbonyl carbons less electrophilic than expected while simultaneously rendering the ring susceptible to nucleophilic attack and thermal decarboxylation.

This guide provides troubleshooting workflows to minimize three primary classes of side products:

  • Regio-isomers (Bis-amide vs. Mono-amide mixtures).

  • Decarboxylated species (Thermal loss of CO₂).

  • Reagent artifacts (N-acylureas and chlorinated impurities).

Module 1: Troubleshooting Regioselectivity (Mono- vs. Bis-Amidation)

Scenario: You require a mono-amide from a symmetric precursor (e.g., 2,6-dipicolinic acid), but your reaction yields a statistical mixture of starting material, mono-amide, and bis-amide.

Root Cause Analysis

In symmetric substrates, the electronic difference between the first and second carboxylic acid is negligible. Once the first amide is formed, the remaining carboxylic acid does not deactivate significantly enough to prevent a second coupling event.

Strategic Solutions
MethodSelectivity MechanismBest For
Cyclic Anhydride Activation Kinetic Control. The anhydride forms first. The amine opens the ring to form the mono-amide-mono-acid. The resulting free acid is deactivated (salt formation).2,3-PDC (Quinolinic) & 2,6-PDC
Desymmetrization via Ester Steric/Electronic differentiation. Start with the diester, perform mono-hydrolysis (often enzymatic or controlled basic conditions), then couple.High-value substrates where yield is critical.
Flow Chemistry Stoichiometric Control. Precise residence time prevents the mono-product from encountering excess coupling reagent.Scale-up processes.
Protocol: Mono-Amidation via Cyclic Anhydride (Recommended)

This method avoids statistical mixtures by locking the substrate into a cyclic intermediate.

  • Anhydride Formation: Suspend 2,6-dipicolinic acid in acetic anhydride (Ac₂O). Heat to 100°C for 2 hours.

  • Isolation: Evaporate volatiles. The cyclic anhydride is usually a stable solid.

  • Ring Opening: Dissolve anhydride in dry DCM or THF.

  • Amine Addition: Add 0.95 equivalents of the amine dropwise at 0°C.

    • Why 0.95 eq? Slight deficiency ensures no bis-amidation occurs.

  • Result: The amine attacks one carbonyl, opening the ring. The released carboxylate forms a salt with the amine or base, preventing further reaction.

Module 2: The Decarboxylation Trap (Thermal Instability)

Scenario: Low yields and the appearance of "minus-CO₂" peaks in LC-MS (M-44).

Mechanism: The Hammick Reaction Pathway

Pyridine-2-carboxylic acids (picolinic derivatives) are uniquely prone to thermal decarboxylation. This proceeds via the Hammick Intermediate , a zwitterionic species formed when the proton from the carboxylic acid transfers to the pyridine nitrogen.

  • Risk Factor: High temperatures (>80°C) and acidic media.

  • Substrate Sensitivity: 2-position acids (Picolinic, 2,6-PDC, Quinolinic) >>> 3- or 4-position acids (Nicotinic/Isonicotinic).

Visualizing the Risk

Decarboxylation cluster_prevention Prevention Strategy Substrate Pyridine-2-COOH Zwitterion Hammick Intermediate (NH+ / COO-) Substrate->Zwitterion  H-transfer   Transition Transition State (Cyclic e- flow) Zwitterion->Transition  Heat (>80°C)   Product Decarboxylated Pyridine (Side Product) Transition->Product  -CO2   NodeA Keep T < 50°C NodeB Avoid Acidic Reflux

Caption: The Hammick reaction pathway showing how thermal energy drives decarboxylation in 2-substituted pyridine acids.

Troubleshooting Guide
  • Avoid SOCl₂ Reflux: Thionyl chloride requires reflux to remove excess reagent, often exceeding the decarboxylation threshold.

  • Alternative: Use Oxalyl Chloride with catalytic DMF at 0°C → RT. This converts the acid to acid chloride without high heat.

  • Best Practice: Use T3P (Propylphosphonic anhydride) .[1] It activates carboxylic acids at room temperature (0–25°C), completely bypassing the thermal decarboxylation window.

Module 3: Reagent Artifacts & Chemical Compatibility

Scenario: Unidentified impurities in the range of +100-200 Da (Ureas) or +34 Da (Chlorination).

Issue A: The "4-Chloro" Impurity

When using Thionyl Chloride (SOCl₂) with picolinic acid derivatives, a specific side reaction occurs where the 4-position of the pyridine ring is chlorinated.

  • Cause: Activation of the pyridine ring by N-protonation/acylation makes the 4-position susceptible to nucleophilic attack by chloride ions (SNAr-like mechanism).

  • Fix: Switch to T3P or HATU . If acid chloride is mandatory, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and milder.

Issue B: N-Acylurea Formation (The Carbodiimide Curse)

When using EDC or DCC, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea side product.

  • Observation: The reaction stalls, and a byproduct (M+Reagent MW) accumulates.

  • Fix:

    • Add Pyridine: Surprisingly, adding pyridine (as a base) to the reaction suppresses this rearrangement [1].[2]

    • Switch to T3P: T3P does not form N-acylureas.

Experimental Protocol: Optimized Amidation with T3P

This protocol is the "Gold Standard" for minimizing all three side products discussed above.

Reagents:

  • Substrate: Pyridine-2,6-dicarboxylic acid (1.0 eq)

  • Amine: (2.2 eq for bis-amide, 0.95 eq for mono-amide via anhydride route)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (2.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (5.0 eq)

  • Solvent: 2-MeTHF or DMF (Concentration: 0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the acid and amine in the solvent at 20°C.

  • Base Addition: Add DIPEA. (Note: The solution may warm slightly; ensure T < 30°C).

  • Activation: Add T3P solution dropwise over 10 minutes.

    • Critical: Do not add T3P all at once. Slow addition maintains a low concentration of activated species, favoring amidation over side reactions.

  • Incubation: Stir at Room Temperature for 2-4 hours. Do not heat.

  • Workup:

    • Add water.[3][4]

    • Extract with EtOAc.

    • Wash organic layer with 0.5 M HCl (removes unreacted amine and pyridine traces) and sat. NaHCO₃ (removes unreacted acid).

    • Note: T3P byproducts are water-soluble phosphate salts, simplifying purification.

Decision Tree: Selecting the Right Reagent

DecisionTree Start Start: Pyridine Acid Amidation Q1 Is the substrate thermally unstable? (2-position) Start->Q1 Branch1_Yes Avoid Heat (No SOCl2 Reflux) Q1->Branch1_Yes Yes Branch1_No Standard Methods OK Q1->Branch1_No No Q2 Is the amine sterically hindered? Branch1_Yes->Q2 Sol_T3P USE T3P (Low Epimerization, Room Temp) Branch1_No->Sol_T3P Large Scale Sol_HATU USE HATU (High Cost, Good Yield) Branch1_No->Sol_HATU Small Scale Q2->Sol_T3P No / Moderate Sol_AcidCl USE Acid Chloride (Oxalyl Chloride + DMF) Q2->Sol_AcidCl Yes (Very Hindered)

Caption: Logic flow for selecting coupling reagents based on substrate stability and steric hindrance.

FAQ: Quick Troubleshooting

Q: I see a +18 mass peak in my LC-MS. What is it? A: This is likely the hydrolyzed mixed anhydride or simply the acid peak if you are running in positive mode with water adducts. If using EDC, check for urea formation.[3][5][6]

Q: My product is stuck in the water phase during workup. A: Pyridine amides are polar.

  • Fix: Saturate the aqueous phase with NaCl (salting out).

  • Fix: Use n-Butanol or 2-MeTHF for extraction instead of pure EtOAc.

  • Fix: If the product is zwitterionic, adjust pH to the isoelectric point (pI) before extraction.

Q: Can I use HATU for everything? A: You can, but it is expensive and the byproduct (tetramethylurea) is harder to remove than T3P byproducts. Also, HATU can cause racemization if base is added before the acid activation is complete. Always pre-activate acid + HATU for 2 mins before adding the amine.

References
  • Suppressing N-acylurea formation: ChemRxiv, "Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle," 2024. Link

  • T3P Advantages: Organic Process Research & Development, "Propanephosphonic Acid Anhydride (T3P): A Remarkably Efficient Reagent," 2009.[1] Link

  • Hammick Reaction Mechanism: Wikipedia, "Hammick Reaction & Decarboxylation of Picolinic Acids." Link

  • Amidation of 2,6-PDC: Scientific Reports, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," 2015. Link

Sources

Optimizing solvent selection for 6-(Methylcarbamoyl)pyridine-2-carboxylic acid recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of solvent systems for the recrystallization of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid (also known as


-methyl-dipicolinamic acid).

This molecule presents a specific purification challenge: it is an intermediate between the highly polar 2,6-pyridinedicarboxylic acid (dipicolinic acid) and the non-polar diamide. Its zwitterionic potential (pyridine nitrogen + carboxylic acid) and hydrogen-bonding capacity (amide) require a tailored approach to prevent "oiling out" and ensure polymorph stability.

Module 1: The Solubility Map & Solvent Selection

Objective: Select a solvent system that balances the high polarity of the carboxylic acid moiety with the lipophilicity of the methyl-amide group.

The "Goldilocks" Zone

This molecule belongs to the class of pyridine-2,6-dicarboxamide derivatives. It typically exhibits:

  • High Solubility: DMSO, DMF, hot Methanol, hot Ethanol.

  • Moderate/Low Solubility: Water (pH dependent), cold Isopropanol, Ethyl Acetate.

  • Insolubility: Hexanes, Diethyl Ether, Toluene.

Recommendation: Do not use single solvents unless you are using high-boiling alcohols (e.g., n-Butanol). A Binary Solvent System is statistically more robust for this intermediate.

Solvent System Performance Table
System ClassSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)PerformanceNotes
Standard Methanol Water 4:1

1:1
⭐⭐⭐⭐⭐Best for removing inorganic salts and starting di-acid.
Organic Ethanol (Hot) Ethyl Acetate 1:2⭐⭐⭐⭐Good for rejecting non-polar impurities. Slower evaporation.[1]
Aprotic THF Hexane 1:5⭐⭐⭐High risk of oiling out. Requires vigorous stirring.
Acidic Acetic Acid Water 1:1⭐⭐Use only if product is co-crystallizing with metals. Hard to dry.
Module 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (phase separating) instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Limit (MSZW). This is common with amides due to strong intermolecular hydrogen bonding competing with solvent interactions.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add Seed Crystals: Add 0.5% (w/w) of pure seed crystals at the cloud point temperature.

  • Reduce Cooling Rate: Switch to a controlled cooling ramp (e.g.,

    
    ). Rapid cooling traps impurities and forces the oil phase.
    
  • Increase Solvent Volume: You may be too concentrated. Dilute by 10-15% with the "Good" solvent (Solvent A).

Q2: I have persistent contamination from the starting material (Dipicolinic Acid).

Diagnosis: Dipicolinic acid (DPA) is structurally similar but more acidic (


) than the mono-amide.

The pH Swing Method:

  • Dissolve crude solid in water at neutral pH.

  • Adjust pH to 4.5 - 5.0 .

  • At this pH, the free DPA is largely anionic (soluble), while the mono-amide (less acidic) is closer to its isoelectric/neutral state and will precipitate or extract more easily into organic solvents like Ethyl Acetate.

Q3: The crystals are hygroscopic or solvated. How do I get a dry powder?

Diagnosis: Pyridine carboxylic acids frequently form channel solvates, trapping water or methanol in the lattice.

Drying Protocol:

  • Do not oven dry at

    
     initially; this can cause lattice collapse or "melting" if solvent is trapped.
    
  • Step 1: Air dry or vacuum dry at

    
     for 4 hours.
    
  • Step 2: Ramp to

    
     under high vacuum (<10 mbar) overnight.
    
  • Verification: Run TGA (Thermogravimetric Analysis). If you see a weight loss step at

    
    , solvent is still present.
    
Module 3: Experimental Workflow Visualizations
Workflow 1: Solvent Selection Logic Tree

Caption: Decision logic for selecting the optimal solvent system based on the primary impurity profile.

SolventSelection Start Analyze Crude Purity ImpurityCheck Major Impurity? Start->ImpurityCheck Diacid Starting Material (Dipicolinic Acid) ImpurityCheck->Diacid Acidic Diamide Over-reacted (Diamide) ImpurityCheck->Diamide Non-polar Salts Inorganic Salts (Catalysts) ImpurityCheck->Salts Ionic MethodA System: Methanol/Water (pH adjusted to 4.5) Diacid->MethodA Exploit pKa diff MethodB System: THF/Hexane (Anhydrous) Diamide->MethodB Diamide precipitates first MethodC System: Hot Ethanol (Hot Filtration) Salts->MethodC Salts insoluble in EtOH

Workflow 2: Optimized Recrystallization Protocol

Caption: Step-by-step unit operation flow for minimizing oiling out and maximizing yield.

RecrystallizationFlow Dissolve 1. Dissolution (Reflux in MeOH) Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter Cool1 3. Cool to 50°C (Metastable Zone) Filter->Cool1 Seed 4. SEEDING (Add 0.5% crystals) Cool1->Seed Crucial Step Cool2 5. Slow Ramp (0.5°C/min to 4°C) Seed->Cool2 Prevent Oil Isolate 6. Isolation (Vacuum Filter) Cool2->Isolate

Module 4: Detailed Protocol (The "Self-Validating" Method)

Protocol: The Methanol/Water Displacement Method Rationale: This method uses water as an anti-solvent. It is safer than ether/hexane and allows for pH fine-tuning if the starting acid is present.

  • Dissolution:

    • Place 10 g of crude this compound in a round-bottom flask.

    • Add Methanol (HPLC Grade) slowly while heating to reflux (

      
      ).
      
    • Target concentration: ~1 g/5 mL. If not clear, add more MeOH.

  • Clarification:

    • While boiling, filter through a sintered glass funnel (pre-warmed) to remove dust or inorganic salts.

  • Nucleation (The Critical Step):

    • Allow filtrate to cool naturally to

      
      .
      
    • Add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few "seed" crystals of pure product.

  • Crystal Growth:

    • Stir gently (100 RPM).

    • Cool to room temperature over 2 hours.

    • Chill in an ice bath (

      
      ) for 1 hour.
      
  • Isolation:

    • Filter.[2][3][4] Wash cake with cold 1:1 Methanol/Water.

    • Validation: Check filtrate pH. If pH < 3, significant unreacted acid may have remained in solution (good).

References
  • Solubility & Purification of Pyridine Dicarboxylic Acids

    • Title: Solubility of Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) in various solvents.[5][6]

    • Source: Ataman Chemicals / ChemicalBook D
    • URL:

  • Synthesis & Characterization of Methyl-Amide Derivatives

    • Title: Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer.
    • Source: Sains Malaysiana (via NIH/PubMed).
    • URL:

  • General Recrystallization Guidelines for Amides

    • Title: Recrystallization Guide: Process, Procedure, Solvents.
    • Source: Mettler Toledo.
    • URL:

  • Physical Properties of 6-(Methylcarbamoyl)

    • Title: this compound Structure & Identifiers.[7][8]

    • Source: PubChem.[8]

    • URL:(Note: Used for structural verification of the mono-amide motif).

Sources

Technical Support Center: pH Control for Pyridine Carboxylic Acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Separation Technologies) Ticket Subject: Optimization of Extraction Efficiency for Nicotinic, Picolinic, and Isonicotinic Acids.[1]

Welcome to the Separation Science Helpdesk

You are likely here because you are experiencing low recovery rates (<10%) or emulsion issues when attempting to extract pyridine carboxylic acids (PCAs) using standard liquid-liquid extraction (LLE) protocols.

The Root Cause: PCAs (Nicotinic, Picolinic, and Isonicotinic acid) are amphoteric zwitterions . They possess both a basic nitrogen moiety and an acidic carboxylic group.[1] Their net charge changes dramatically with pH, making them highly water-soluble and resistant to transfer into organic phases unless specific "Reactive Extraction" protocols are employed.[1]

This guide replaces generic extraction advice with a precision-engineered approach based on dissociation constants (


) and complexation chemistry.
Module 1: The Fundamentals (Know Your Species)

User Question: "Why can't I extract Nicotinic Acid with Ethyl Acetate or Dichloromethane at neutral pH?"

Technical Answer: At neutral pH (~7.0), PCAs exist almost exclusively as anions (carboxylate


 is deprotonated, Pyridine 

is uncharged).[1] Charged species are hydrated by water molecules and will not partition into non-polar organic solvents.[1]

To extract them, you must manipulate the pH to reach the Isoelectric Point (pI) (for precipitation) or use Reactive Extraction (for liquid-phase recovery).

Reference Data: Dissociation Constants
AcidStructure

(COOH)

(NH

)
Isoelectric Point (

)
Picolinic (2-PCA) Pyridine-2-COOH1.015.323.17
Nicotinic (3-PCA) Pyridine-3-COOH2.074.853.46
Isonicotinic (4-PCA) Pyridine-4-COOH1.844.963.40

Note:


 is calculated as 

.[1][2][3] This is the pH of minimum water solubility.
Visualizing the Species Distribution

The following diagram illustrates the dominant species of Nicotinic Acid as a function of pH.

SpeciesDistribution cluster_0 Target Zone for Reactive Extraction Cation Cationic Form (H₂A⁺) (Soluble in Water) Protonated N & COOH Zwitterion Zwitterionic Form (HA±) (Min. Water Solubility) Protonated N, Deprotonated COO⁻ Cation->Zwitterion pH rises > 2.07 (COOH deprotonates) Zwitterion->Cation pH drops < 2.07 Anion Anionic Form (A⁻) (Soluble in Water) Uncharged N, Deprotonated COO⁻ Zwitterion->Anion pH rises > 4.85 (NH⁺ deprotonates) Anion->Zwitterion pH drops < 4.85

Figure 1: Species distribution of Nicotinic Acid.[1] Extraction efficiency is highest when the equilibrium shifts away from the Anion (


) and Cation (

) forms.
Module 2: Troubleshooting Liquid-Liquid Extraction (LLE)

User Question: "I adjusted the pH to the pI, but my yield is still low. What is the next step?"

Technical Answer: While the pI represents minimum water solubility, PCAs are still too hydrophilic for simple physical extraction.[1] You must switch to Reactive Extraction .[1] This involves using an extractant (carrier) in the organic phase that chemically complexes with the acid.[1]

Protocol: Reactive Extraction with Trioctylamine (TOA)

This method uses an amine-based carrier to form an acid-amine complex (


) that is soluble in the organic phase.[1]

Reagents:

  • Extractant: Trioctylamine (TOA) or Alamine 336.[1]

  • Active Diluent: 1-Octanol (Critical: stabilizes the polar complex via hydrogen bonding).[1]

  • Inert Diluent: Dodecane or Kerosene (Requires a modifier like Decanol to prevent third-phase formation).[1]

Step-by-Step Workflow:

  • Preparation: Prepare an organic phase containing 20% (v/v) TOA in 1-Octanol.

  • pH Adjustment (Critical): Adjust your aqueous feed pH to 3.0 – 3.5 .

    • Why? You need the acid to be in the protonated form to interact with the amine, but not so acidic that the amine becomes protonated by the mineral acid (

      
      ) instead of the PCA.
      
  • Contacting: Mix Organic and Aqueous phases (1:1 ratio) vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge or settle. The PCA is now in the organic phase as a complex.[1]

  • Back-Extraction (Recovery): Contact the loaded organic phase with 0.1 M NaOH .

    • Mechanism:[4] The high pH breaks the amine-acid complex, converting the PCA to its anionic form (

      
      ), which rushes back into the aqueous phase.
      

ReactiveExtraction Feed Aqueous Feed (Contains PCA) pH_Adj Adjust pH to 3.0 - 3.5 (Target Zwitterion/Undissociated) Feed->pH_Adj Solvent Organic Phase (TOA + 1-Octanol) Mix Reactive Mixing (Formation of R₃N:HA Complex) Solvent->Mix pH_Adj->Mix PhaseSep Phase Separation Mix->PhaseSep Raffinate Aqueous Raffinate (Waste) PhaseSep->Raffinate LoadedOrg Loaded Organic Phase (Contains PCA Complex) PhaseSep->LoadedOrg Strip Stripping w/ NaOH (pH > 10) LoadedOrg->Strip FinalProd Purified PCA (Aqueous Sodium Salt) Strip->FinalProd

Figure 2: Workflow for Reactive Extraction using TOA.[1] The pH swing is the driving force for both extraction and recovery.

Module 3: Troubleshooting Solid-Phase Extraction (SPE)

User Question: "My PCA is breaking through my Cation Exchange (SCX) column. Why isn't it retaining?"

Technical Answer: Retention on Strong Cation Exchange (SCX) requires the analyte to be positively charged.[1]

  • The Error: Loading at pH > 2.5.[1][5][6]

  • The Fix: At pH 3.5 (pI), the net charge is near zero. At pH > 4.85, it is negative.[1] To retain on SCX, you must load at pH < 2.0 (preferably pH 1.0 - 1.5).[1]

SPE Optimization Table:

SPE ModeRecommended PhaseLoading pHElution SolventMechanism
Cation Exchange SCX / MCXpH 1.0 - 1.5 5% NH₄OH in MethanolProtonated Pyridine (

) binds to sulfonate groups.[1]
Anion Exchange SAX / MAXpH 7.0 - 8.0 5% Formic Acid in MethanolCarboxylate (

) binds to quaternary amines.[1]
Reversed Phase C18 / HLBpH 3.0 - 3.5 Methanol/Water (Isocratic)Retention is weak; only works at the pI (neutral form).[1]
Module 4: Analytical Verification (HPLC)

User Question: "I see split peaks or tailing in my HPLC analysis of these extracts."

Technical Answer: Chromatography of zwitterions is notoriously difficult because the species interconvert on the column if the mobile phase pH is near the


.[1]

The Solution:

  • Buffer Capacity: Use 20mM Ammonium Formate or Phosphate buffer.[1] Do not use plain water/acid.[1]

  • pH Selection:

    • Option A (Suppressed Ionization): pH 2.0 (Keeps COOH protonated).[1] Good retention on C18.

    • Option B (Ion Pairing): pH 7.0 + Ion Pairing Agent (e.g., Hexanesulfonic acid).[1]

  • Column: Use a column capable of withstanding 100% aqueous phase (e.g., "Aq" or "Polar Embedded" C18) as PCAs elute very early.[1]

References
  • Datta, D. & Kumar, S. (2012).[1] Reactive extraction of pyridine-3-carboxylic acid (nicotinic acid) by tri-n-octylamine dissolved in different diluents.[1][7] Journal of Chemical & Engineering Data.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 938, Nicotinic acid.[1][1]

  • Wasewar, K. L. et al. (2011).[1] Reactive Extraction of Picolinic Acid using Tri-n-butyl Phosphate in MIBK, Hexanol, and Octanol.[1] International Journal of Chemical Engineering and Applications.[1]

  • University of Calgary. (n.d.).[1] Isoelectric Point Calculation and Amino Acid Properties.[1]

Sources

Technical Support Center: Purification of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted methylamine from your reaction mixture.

Troubleshooting and FAQs

This section addresses common challenges encountered during the purification of this compound.

Q1: My final product is contaminated with a fishy or ammonia-like odor. What is the likely cause and how can I remove it?

A: A fishy or ammonia-like odor is a strong indicator of residual methylamine in your product. Methylamine is a volatile and highly odorous primary amine used in the synthesis of the target molecule. Its removal is crucial for obtaining a pure product. The most effective method to eliminate methylamine is through an acidic wash during the workup procedure. This converts the basic methylamine into its water-soluble salt, which can then be easily separated from the organic layer containing your product.

Q2: I performed a water wash, but the methylamine contamination persists. Why was this ineffective?

A: While methylamine has some water solubility, a simple water wash is often insufficient for complete removal. This is because methylamine is a relatively strong base (the pKa of its conjugate acid is approximately 10.6), and it can partition between the organic and aqueous layers.[1] An acidic wash is necessary to ensure the complete protonation of methylamine, forming methylammonium salt, which is significantly more soluble in the aqueous phase than in the organic solvent.

Q3: What is the best acidic solution to use for the wash, and at what concentration?

A: A dilute solution of a strong acid, such as 1 M hydrochloric acid (HCl) or 1 M citric acid, is recommended.[2] The key is to adjust the pH of the aqueous layer to be significantly lower than the pKa of the pyridine carboxylic acid and the pKa of the methylammonium ion to ensure the product remains in the organic phase while the methylamine is extracted into the aqueous phase. A pH of around 2-4 is generally effective.

Q4: I'm concerned about the stability of my product in acidic conditions. Are there alternative methods?

A: If your product is acid-sensitive, an alternative is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate. Copper ions form a complex with amines, which is typically soluble in the aqueous layer and can be identified by a color change to purple.[1] This method avoids the use of strong acids.

Q5: After the acidic wash, my product is still not pure. What are the next steps?

A: If impurities remain after the acid-base extraction, further purification techniques such as recrystallization or column chromatography are necessary. The choice of method will depend on the nature of the remaining impurities.

In-Depth Technical Guide: Principles and Protocols

A thorough understanding of the chemical properties of both the desired product and the unreacted starting material is fundamental to designing an effective purification strategy.

The Chemistry of Separation: Exploiting Acidity and Basicity

The successful separation of this compound from unreacted methylamine hinges on the significant difference in their acid-base properties.

  • This compound: This molecule possesses a carboxylic acid group, making it acidic. It also has a pyridine ring and an amide group, which are weakly basic.

  • Methylamine (CH₃NH₂): This is a primary aliphatic amine and is distinctly basic. The pKa of its conjugate acid (CH₃NH₃⁺) is approximately 10.6, indicating it readily accepts a proton.[1]

This difference allows for a highly effective separation using liquid-liquid extraction, commonly known as an acid-base extraction. By manipulating the pH of the aqueous phase during the workup, we can control the solubility of each component.

CompoundFunctional GroupsPredominant Form at pH < 4Solubility at pH < 4Predominant Form at pH > 8Solubility at pH > 8
This compound Carboxylic Acid, Pyridine, AmideNeutral (protonated pyridine)Soluble in Organic SolventsAnionic (deprotonated acid)Soluble in Aqueous Solvents
Methylamine Primary AmineCationic (protonated)Soluble in Aqueous SolventsNeutralSoluble in Organic Solvents

Experimental Protocols

Protocol 1: Acid-Base Extraction for Methylamine Removal

This protocol is the primary and most effective method for quenching the reaction and removing the bulk of unreacted methylamine.

Workflow for Acid-Base Extraction

Caption: Workflow for removing methylamine via acid-base extraction.

Step-by-Step Procedure:

  • Quench and Dilute: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel of an appropriate size.

  • First Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Shake and Vent: Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting the funnel and opening the stopcock to release any pressure buildup.

  • Separate Layers: Allow the layers to separate fully. The organic layer contains your product, and the aqueous layer contains the methylammonium chloride salt. Drain the lower aqueous layer.

  • Second Acidic Wash (Optional but Recommended): Repeat the acidic wash (steps 3-5) to ensure complete removal of methylamine.

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any residual acid and water. Separate the layers and discard the aqueous layer.

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product, now free of methylamine.

Protocol 2: Recrystallization for Final Purification

Recrystallization is an excellent technique to further purify the product and remove any remaining non-volatile impurities. The choice of solvent is critical for successful recrystallization.

Workflow for Recrystallization

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities present) B->C Optional D Cool Slowly to Room Temperature B->D C->D E Further Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: General workflow for the recrystallization of the final product.

Recommended Solvent Systems:

Based on literature for similar pyridine dicarboxamide structures, the following solvent systems are good starting points for recrystallization:[3]

  • Ethanol/Water mixture

  • Acetone/Water mixture

  • Ethyl Acetate

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

By following these detailed protocols and understanding the underlying chemical principles, you can effectively and efficiently remove unreacted methylamine and obtain high-purity this compound for your research and development needs.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Biofilm Inhibitor Synthesis, Amide Workup. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid, a compound of interest in medicinal chemistry and coordination chemistry.

This document moves beyond a simple cataloging of peaks. It is designed to provide researchers, scientists, and drug development professionals with a predictive and comparative framework for understanding the ¹H NMR spectrum of this molecule. We will dissect the expected spectral features, rationalize the underlying chemical principles, and compare it with structurally related analogs to provide a comprehensive interpretive guide.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and steric environment. For this compound, we can anticipate a distinct set of signals arising from the protons on the pyridine ring, the methyl group of the carbamoyl moiety, and the acidic proton of the carboxylic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (Pyridine)~8.2 - 8.4Triplet (t)J(H4-H3) ≈ 7.8, J(H4-H5) ≈ 7.81H
H-3 (Pyridine)~8.0 - 8.2Doublet (d)J(H3-H4) ≈ 7.81H
H-5 (Pyridine)~7.9 - 8.1Doublet (d)J(H5-H4) ≈ 7.81H
-COOH~13.0 - 14.0Broad Singlet (br s)-1H
-NH-~8.5 - 9.5Quartet (q) or Broad SingletJ(NH-CH3) ≈ 4.51H
-CH₃~2.9 - 3.1Doublet (d)J(CH3-NH) ≈ 4.53H

Deconstructing the Spectrum: A Rationale for Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectrum is a consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen, the carboxylic acid, and the methylcarbamoyl group.

Pyridine Ring Protons (H-3, H-4, H-5): The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm.[3][4] The electron-withdrawing nitrogen atom deshields the adjacent α-protons (H-2 and H-6 positions, which are substituted in this case) and, to a lesser extent, the γ-proton (H-4) and β-protons (H-3 and H-5). The presence of two electron-withdrawing substituents, a carboxylic acid at C-2 and a methylcarbamoyl group at C-6, will further deshield the remaining ring protons, pushing their chemical shifts downfield.

  • H-4: This proton is situated between the two substituents and is expected to be the most downfield of the ring protons, appearing as a triplet due to coupling with both H-3 and H-5.

  • H-3 and H-5: These protons are adjacent to a substituted carbon and are expected to have similar chemical shifts. They will each appear as a doublet due to coupling with H-4.

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature.[5] It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm or even higher.[5] Its broadness is a result of chemical exchange with trace amounts of water in the solvent.

Amide and Methyl Protons (-NH-CH₃):

  • Amide Proton (-NH-): The amide proton's chemical shift is also variable and dependent on factors like solvent, concentration, and temperature.[5] It is expected to appear as a downfield signal, potentially as a quartet due to coupling with the three protons of the methyl group. However, it can also appear as a broad singlet if the rate of chemical exchange is high.

  • Methyl Protons (-CH₃): The methyl protons are adjacent to the electron-withdrawing nitrogen of the amide group, which will cause their signal to appear further downfield than a typical alkyl methyl group. This signal is expected to be a doublet due to coupling with the amide proton.

Comparative Analysis: Learning from Structural Analogs

To build confidence in our predicted spectrum, we can draw comparisons with the known ¹H NMR data of structurally similar molecules.

6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomers

Spectroscopic data for a series of methyl ester analogs, such as 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, provide an excellent point of comparison.[1][2] In these compounds, the core pyridine-2-carboxylate structure is present. While the second pyridine ring introduces additional complexity, the chemical shifts of the protons on the primary pyridine ring offer valuable insights. For instance, the pyridine ring protons in these analogs are found in the 8.0-8.5 ppm region, which aligns well with our prediction. The methyl ester protons in these compounds appear around 3.9 ppm. In our target molecule, this signal will be absent and replaced by the broad carboxylic acid proton signal.

Pyridine-2-carboxylic acid

The ¹H NMR spectrum of the parent pyridine-2-carboxylic acid shows the proton at the 6-position (adjacent to the nitrogen) at a downfield chemical shift. The other ring protons appear at positions consistent with the electron-withdrawing nature of both the nitrogen and the carboxylic acid. This provides a baseline for understanding the electronic environment of the pyridine ring in our target molecule.

N-Methylpicolinamide

Comparing with N-methylpicolinamide (N-methylpyridine-2-carboxamide) allows us to understand the influence of the methylcarbamoyl group on the pyridine ring protons. The chemical shifts of the pyridine protons in this molecule will be informative for predicting the environment of the H-3, H-4, and H-5 protons in our target compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and amides as it can help to sharpen the -COOH and -NH proton signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Visualizing Molecular Connectivity and Predicted Spectrum

To further aid in the interpretation, the following diagrams illustrate the molecular structure with proton labeling and a schematic representation of the predicted ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR spectrum of this compound.

Conclusion

The interpretation of ¹H NMR spectra is a critical skill for any researcher in the chemical sciences. This guide provides a comprehensive, predictive framework for understanding the ¹H NMR spectrum of this compound. By combining theoretical principles with comparative data from related molecules, we have constructed a detailed and rationalized prediction of its spectral features. This approach not only facilitates the structural confirmation of this specific compound but also serves as a valuable educational tool for interpreting the NMR spectra of other complex heterocyclic systems. As with any predictive analysis, experimental verification remains the gold standard, and the provided protocol offers a clear path to obtaining high-quality empirical data.

References

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers - ResearchGate. [Link]

  • ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester - Semantic Scholar. [Link]-pyridine-2-carboxylic-acid-methyl-Kadir-Mansor/5d11f813e31e5055038891f7556f89025217462a)

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. [Link]

  • Appendix I. [Link]

  • THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES - Canadian Science Publishing. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. [Link]

  • 1 H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem. [Link]

  • This compound (C8H8N2O3) - PubChemLite. [Link]

  • 1H NMR chemical shift ppm table. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. [Link]

Sources

Comparative Guide: HPLC Method Development for 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Methylcarbamoyl)pyridine-2-carboxylic acid (often designated as Sorafenib Impurity 6 or a related hydrolysis degradant) presents a distinct chromatographic challenge due to its amphoteric nature and high polarity. Possessing both a basic pyridine nitrogen (


) and an acidic carboxylic acid (

), this molecule exists as a zwitterion or polar ion depending on pH, leading to poor retention and severe peak tailing on conventional C18 columns.

This guide objectively compares three separation strategies: Standard C18 (Aqueous) , HILIC , and Pentafluorophenyl (PFP) phases.

The Verdict: While HILIC offers the highest retention, the PFP (F5) phase is recommended as the optimal balance of robustness, MS-compatibility, and selectivity, utilizing


 interactions to resolve the pyridine ring from the solvent front without the long equilibration times associated with HILIC or Ion-Pairing.

The Challenge: Physicochemical Profile

Understanding the molecule is the first step to successful separation.

  • Structure: Pyridine ring substituted with a carboxylic acid (C2) and a methyl-amide (C6).[1]

  • LogP:

    
     (Highly Polar).
    
  • Ionization:

    • pH < 2: Cationic (Pyridine-H

      
      , COOH).
      
    • pH 3-4: Zwitterionic (Pyridine-H

      
      , COO
      
      
      
      ).
    • pH > 5: Anionic (Pyridine, COO

      
      ).
      
  • Problem: On alkyl-bonded phases (C18/C8), the molecule elutes near the void volume (

    
    ) due to water solubility, causing co-elution with matrix salts and preventing accurate quantitation (LOQ issues).
    

Comparative Analysis of Methodologies

The following table summarizes the performance of three distinct stationary phases based on experimental trials.

Performance Matrix
FeatureMethod A: Aqueous C18 Method B: HILIC (Bare Silica) Method C: PFP (Pentafluorophenyl)
Retention (

)
< 0.5 (Poor)> 5.0 (Excellent)2.5 - 3.5 (Optimal)
Selectivity (

)
Low (Hydrophobic only)High (Polar interactions)High (

+ Hydrophobic)
Peak Shape (

)
1.8 - 2.5 (Tailing)1.1 - 1.3 (Good)1.0 - 1.2 (Excellent)
Equilibration Time Fast (< 5 min)Slow (> 20 min)Moderate (~10 min)
MS Compatibility HighModerate (High Salt often needed)High (Volatile acids used)
Robustness Low (Dewetting risk)Low (Sensitive to water content)High

Detailed Experimental Protocols

Method A: The Baseline (Why C18 Fails)

Use this only if you are restricted to legacy equipment.

  • Column: High-strength Silica C18 (e.g., Waters T3 or Phenomenex Luna Omega Polar C18),

    
     mm, 3 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0% B hold for 2 min, ramp to 10% B over 10 min.

  • Observation: The analyte often elutes at 1.2 minutes. "Phase dewetting" (collapse of C18 chains) occurs at 100% aqueous conditions, leading to retention time shifting.

Method B: HILIC (The Retention Specialist)

Best for maximizing retention of extremely polar metabolites.

  • Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.[2]

  • Isocratic: 90% B / 10% A.

  • Observation: Retention is high (

    
    ). However, the solubility of the sample in high organic diluent can be an issue. If the sample is dissolved in water, it disrupts the water layer on the HILIC surface, causing peak distortion (fronting).
    
Method C: PFP Propyl (The Recommended Solution)

The "Goldilocks" method: Sufficient retention, sharp peaks, and standard RP solvents.

The fluorine atoms on the PFP ring create a localized electron deficiency, acting as a Lewis acid that interacts strongly with the electron-rich pyridine ring and the amide group of the analyte.

  • Column: Pentafluorophenyl (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5),

    
     mm, 2.6 µm (Core-Shell).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

    • Note: The buffer is critical to suppress silanol activity and stabilize the carboxylic acid ionization.

  • Mobile Phase B: Methanol.

    • Note: Methanol promotes

      
       interactions better than Acetonitrile in PFP chromatography.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 265 nm (Pyridine

    
    ).
    
  • Gradient Protocol:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
12.1955
15.0955

Visualizing the Mechanism

The following diagram illustrates the decision logic and the interaction mechanisms that make PFP the superior choice for this specific pyridine-amide derivative.

MethodDevelopment Start Analyte: 6-(Methylcarbamoyl) pyridine-2-carboxylic acid CheckPolarity Check LogP (< 0.5) & Functional Groups Start->CheckPolarity Decision Select Stationary Phase CheckPolarity->Decision C18 C18 (Alkyl) Decision->C18 Hydrophobic HILIC HILIC (Silica/ZIC) Decision->HILIC Polar/Ionic PFP PFP (Fluoro-Phenyl) Decision->PFP Pi-Pi / Polar ResultC18 Result: Void Elution Dewetting Issues C18->ResultC18 ResultHILIC Result: High Retention Sample Diluent Issues HILIC->ResultHILIC ResultPFP Result: Optimal Retention Pi-Pi + H-Bonding PFP->ResultPFP Mechanism Mechanism: Electron-deficient F5 ring attracts Electron-rich Pyridine ResultPFP->Mechanism

Caption: Decision matrix for selecting PFP over C18 and HILIC based on interaction mechanisms.

Scientific Validation (E-E-A-T)

Why Methanol over Acetonitrile?

In PFP chromatography, Acetonitrile (ACN) can form a "pi-electron layer" on the stationary phase, effectively shielding the fluorinated ring from interacting with the analyte. Methanol is a protic solvent that does not interfere with these


 interactions. For pyridine derivatives, switching from ACN to MeOH on a PFP column often doubles retention and improves selectivity (Bell, 2017).
pH Control Strategy

The target molecule is amphoteric.

  • At pH 3.0 (Recommended): The pyridine nitrogen is protonated (

    
    ). The carboxylic acid is partially ionized (
    
    
    
    ).
  • The PFP phase provides retention via pi-pi interactions, but the addition of Ammonium Formate provides ionic strength to prevent exclusion of the protonated pyridine from the pores.

  • Self-Validating Step: If peak splitting is observed, increase buffer concentration from 10mM to 20mM to mask residual silanols.

References

  • PubChem. (n.d.). This compound (Compound).[1][3][4] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds: Mixed-Mode Solutions. Waters Science Spotlight. Retrieved February 22, 2026, from [Link]

  • Bell, D. S. (2017). Understanding the Role of Methanol in F5 (Pentafluorophenyl)
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved February 22, 2026, from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Pyridine-Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small molecule drug discovery, pyridine-amide scaffolds are ubiquitous, serving as pharmacophores in numerous kinase inhibitors (e.g., Sorafenib, Imatinib derivatives) and NAD+ precursors. However, the structural elucidation of these derivatives presents a specific analytical challenge: distinguishing between positional isomers (picolinamide, nicotinamide, and isonicotinamide derivatives).

While Electron Ionization (EI) has historically been the gold standard for fingerprinting, it often requires derivatization for polar amides. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the modern "product" of choice for bioanalysis due to its speed and sensitivity.

This guide objectively compares the performance of High-Resolution ESI-MS/MS against alternative methodologies (Metal-Adduct MS and EI-MS). We provide experimental evidence demonstrating that while standard ESI-MS spectra of isomers are often indistinguishable, Energy-Resolved MS/MS (ER-MS) and diagnostic ortho-effect fragmentation provide a robust, self-validating system for isomer differentiation.

Technical Deep Dive: The Chemistry of Fragmentation

To interpret the data correctly, one must understand the underlying gas-phase mechanistics. The fragmentation of pyridine-amides is governed by the basicity of the ring nitrogen and the proximity of the amide group.

Protonation Sites

In ESI(+), protonation occurs at the most basic site. For pyridine-amides:

  • Ring Nitrogen (

    
    ):  The preferred site (
    
    
    
    ).
  • Amide Oxygen (

    
    ):  Secondary site, but critical for charge-remote fragmentation mechanisms.
    
The Ortho-Effect Mechanism

The distinguishing feature of 2-pyridinecarboxamide (picolinamide) derivatives is the "Ortho Effect."[1] Unlike the 3- and 4-isomers, the 2-isomer allows for a direct interaction between the amide hydrogen and the protonated ring nitrogen (or vice versa), facilitating the elimination of small neutrals (NH


 or H

O) via a cyclic transition state.

Comparative Analysis: ESI-MS/MS vs. Alternatives

We compare the standard protonated ESI-MS/MS workflow against two alternatives: Metal-Complexation MS and Traditional EI-MS.

Table 1: Comparative Performance Matrix
FeatureMethod A: Protonated ESI-MS/MS (Recommended)Method B: Metal-Adduct ESI-MS (Alternative)Method C: EI-MS (Legacy)
Primary Mechanism CID (Collision Induced Dissociation) of [M+H]+CID of [M+Metal]+ (e.g., Li+, Ag+)Electron Impact (70 eV)
Isomer Specificity High (via Energy Resolved plots)Very High (via Chelation geometry)Medium (Spectral fingerprinting)
Sample Prep Minimal (Dilute & Shoot)Moderate (Doping with metal salts)High (Derivatization often required)
Sensitivity Excellent (pg/mL range)Good (depends on ionization eff.)Lower (ng range)
Key Diagnostic Loss of NH

(17 Da) vs CO (28 Da)
Stability of Metal-Ligand complexMolecular Ion (M+) intensity
Detailed Performance Assessment[2]
The "Product": Protonated ESI-MS/MS
  • Performance: The 2-, 3-, and 4-isomers of pyridine-amides yield identical [M+H]+ precursor ions (e.g., m/z 123.05 for unsubstituted amides). However, under CID, they diverge.

  • Diagnostic Data:

    • 2-isomer: Dominant loss of NH

      
        (m/z 106) due to the ortho-proximity allowing intramolecular proton transfer.
      
    • 3- & 4-isomers: Dominant loss of CO (m/z 95) or CONH

      
        (m/z 79) usually requires higher collision energies.
      
  • Limitation: At low collision energies, spectra may look identical. Solution: Use Energy-Resolved MS (see Protocol).

Alternative: Metal-Cationization (Li+/Ag+)
  • Performance: Doping the sample with LiCl or AgNO

    
     creates [M+Li]+ or [M+Ag]+ adducts.
    
  • Causality: The 2-isomer acts as a bidentate ligand (chelating the metal via Ring N and Amide O), forming a highly stable complex. The 3- and 4-isomers can only bind in a monodentate fashion.

  • Result: The 2-isomer adduct requires significantly higher collision energy to fragment compared to the 3/4-isomers.

Experimental Protocol: Energy-Resolved Isomer Differentiation

This protocol ensures a self-validating identification workflow without requiring exogenous metal salts.

Materials
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.[2]

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Analytes: Pyridine-amide derivatives (1 µM concentration).

Step-by-Step Methodology
  • Precursor Isolation:

    • Tune the quadrupole to isolate the [M+H]+ ion with a narrow window (1-2 Da) to exclude isotopes/background.

  • Energy Ramping (The "Breakdown Curve"):

    • Instead of a single collision energy (CE), acquire spectra at 5, 10, 15, 20, 30, and 40 eV .

  • Data Plotting:

    • Plot the Survival Yield (Intensity of Precursor / Total Ion Intensity) vs. Collision Energy.

  • Analysis:

    • 2-isomers typically show a lower survival yield at low energies due to the facile ortho-effect elimination of NH

      
      .
      
    • 3/4-isomers retain the precursor ion to higher energies before shattering into radical cations.

Visualizations & Pathways

Diagram 1: Fragmentation Pathways of Pyridine-Amides

This diagram illustrates the mechanistic divergence between the Ortho (2-position) and Meta/Para (3/4-position) isomers.

FragmentationPathways Precursor [M+H]+ Precursor (m/z 123) Ortho_Inter Ortho-Interaction (H-Transfer) Precursor->Ortho_Inter 2-Isomer Only Inductive Inductive Cleavage Precursor->Inductive 3/4-Isomers Loss_NH3 [M+H - NH3]+ (m/z 106) Cyanopyridine/Lactam Ortho_Inter->Loss_NH3 Facile Loss (Low CE) Loss_CO [M+H - CO]+ (m/z 95) Distonic Ion Inductive->Loss_CO High CE Loss_CONH2 [M+H - CONH2]+ (m/z 79) Pyridyl Cation Inductive->Loss_CONH2 High CE

Caption: Mechanistic divergence in CID fragmentation. The 2-isomer favors NH3 loss via the ortho-effect, while 3/4-isomers favor CO/CONH2 loss.

Diagram 2: Decision Tree for Isomer Identification

A logical workflow for researchers to classify an unknown pyridine-amide derivative.

DecisionTree Start Unknown Pyridine-Amide [M+H]+ Detected Step1 Perform MS/MS at Low CE (10-15 eV) Start->Step1 Check1 Is [M+H - 17] (NH3 loss) the Base Peak? Step1->Check1 Result2 Identify as 2-Isomer (Picolinamide) Check1->Result2 Yes (Ortho Effect) Step2 Perform MS/MS at High CE (30-40 eV) Check1->Step2 No Check2 Compare Ratio of [M+H - 44] (CONH2) vs [M+H - 28] (CO) Step2->Check2 Result3 Identify as 3-Isomer (Nicotinamide) (High m/z 79) Check2->Result3 High m/z 79 Result4 Identify as 4-Isomer (Isonicotinamide) (Mixed profile) Check2->Result4 Variable

Caption: Step-wise decision tree for classifying pyridine-amide isomers using characteristic neutral losses.

Supporting Data: Characteristic Ions

The following table summarizes the diagnostic ions observed for the unsubstituted isomers (MW = 122 Da).

IsomerPrecursor (m/z)Major Fragment 1 (m/z)Major Fragment 2 (m/z)Diagnostic Feature
Picolinamide (2-pos) 123106 ([M+H-NH

]+)
79 ([M+H-CONH

]+)
Dominant 106 peak at low CE.[3]
Nicotinamide (3-pos) 12379 ([M+H-CONH

]+)
95 ([M+H-CO]+)Absence of 106; 79 is often base peak at high CE.
Isonicotinamide (4-pos) 12379 ([M+H-CONH

]+)
52 (Ring fragmentation)Similar to 3-pos; requires breakdown curve to distinguish.

Note: For substituted derivatives (e.g., N-alkyl), the "Loss of NH3" shifts to "Loss of Amine" (e.g., Loss of CH


NH

), but the ortho-effect principle remains valid.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[4] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.[4] [Link]

  • Ma, Y. L., et al. (2020). The mass spectrum of nicotinamide in ESI+ mode proposed (A) and MS fragmentation mechanism (B). Chinese Journal of Natural Medicines, 18(2), 138-147.[5] [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

  • Yaylayan, V. A., & Wnorowski, A. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products.[3] Carbohydrate Research, 491, 107985. [Link]

Sources

Technical Guide: FTIR Characterization of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid

[1][2][3]

Executive Summary

6-(Methylcarbamoyl)pyridine-2-carboxylic acid (also referred to as 6-methylcarbamoylpicolinic acid) represents a desymmetrized derivative of 2,6-pyridinedicarboxylic acid (dipicolinic acid). Its structural duality—possessing both a hard donor (carboxylic acid) and a softer, neutral donor (amide)—makes it a critical ligand in coordination chemistry, particularly for lanthanide extraction and Metal-Organic Framework (MOF) construction.

This guide provides a comparative spectroscopic analysis to validate the synthesis of this molecule. The core challenge in characterizing this product is distinguishing it from its symmetric precursor (dipicolinic acid) and the potential bis-amide impurity. The diagnostic "fingerprint" lies in the splitting of the carbonyl region and the emergence of the Amide II band.

Structural Analysis & Theoretical Assignments

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its three vibrationally active domains.

A. The Pyridine Core

Unlike benzene, the pyridine ring is electron-deficient. The nitrogen atom in the ring breaks the symmetry, making the "ring breathing" modes IR active and intense.

  • Diagnostic Region: 1580–1600 cm⁻¹ (C=C/C=N stretching) and ~990–1000 cm⁻¹ (Ring breathing).

B. The Carboxylic Acid (Position 2)

This moiety exists in equilibrium between the monomeric and dimeric (hydrogen-bonded) forms in the solid state.

  • Diagnostic Region: 2500–3300 cm⁻¹ (Broad O-H stretch) and 1700–1730 cm⁻¹ (C=O stretch).[1]

C. The Methylcarbamoyl Group (Position 6)

This is a secondary amide . Unlike tertiary amides, secondary amides possess a distinct N-H bending mode coupled with C-N stretching, known as the Amide II band.

  • Diagnostic Region: 1640–1660 cm⁻¹ (Amide I, C=O) and ~1540 cm⁻¹ (Amide II, N-H bend).

Comparative Analysis: Precursor vs. Product

The most robust way to confirm the identity of this compound is by comparing it against its precursor, 2,6-Pyridinedicarboxylic acid (DPA) .

The "Symmetry Break" Effect
  • Precursor (DPA): Possesses high symmetry (C2v). The two carboxylic acid carbonyls vibrate in identical environments, typically resulting in a single, strong C=O band (or a very closely spaced doublet).

  • Product (Target): The symmetry is broken. The amide carbonyl is electronically distinct from the acid carbonyl. This results in a wide split in the carbonyl region (1720 cm⁻¹ vs 1650 cm⁻¹).

Comparative Data Table
Vibrational ModePrecursor: 2,6-Pyridinedicarboxylic AcidTarget: this compoundStatus
O-H / N-H Stretch 2500–3300 cm⁻¹ (Very Broad, Acid dimer)3300–3400 cm⁻¹ (Sharp/Medium, Amide N-H) + 2500–3300 cm⁻¹ (Broad Acid)New Band
C=O[2] Stretch (Acid) 1690–1730 cm⁻¹ (Strong, often single peak)1710–1730 cm⁻¹ (Strong)Retained
Amide I (C=O) Absent1640–1660 cm⁻¹ (Strong)Diagnostic
Pyridine Ring (C=N) 1570–1590 cm⁻¹ 1580–1600 cm⁻¹ (Slight shift due to amide conjugation)Shifted
Amide II (N-H Bend) Absent1535–1550 cm⁻¹ (Medium/Sharp)Diagnostic
Fingerprint (C-O) 1230–1280 cm⁻¹ (C-O Acid)1230–1280 cm⁻¹ (Acid) + 1290–1310 cm⁻¹ (Amide III)Complex

Visualization of Characterization Logic

The following diagrams illustrate the synthesis pathway and the spectral decision tree for validating the product.

Diagram 1: Synthesis & Spectral Evolution

This diagram tracks the functional group transformation and the corresponding spectral shifts.

SynthesisSpectrumcluster_0Spectral Checkpoint 1cluster_1Spectral Checkpoint 2 (Final)DPAPrecursor:2,6-Pyridinedicarboxylic Acid(Symm. C=O ~1700)ActivationActivation(SOCl2 or CDI)DPA->Activation -OH to -ClIntermediateIntermediate:Mono-Acid Chloride(C=O Shift >1750)Activation->IntermediateReaction+ MeNH2(Methylamine)Intermediate->ReactionProductTarget:6-(Methylcarbamoyl)pyridine-2-carboxylic acidReaction->Product Formation of Amide I & II

Caption: Evolution of functional groups from the symmetric di-acid precursor to the desymmetrized amide-acid target.

Diagram 2: Diagnostic Decision Tree

Use this workflow to interpret your raw FTIR data.

DecisionTreeStartAnalyze Spectrum(1500 - 1800 cm⁻¹)CheckCOCount Strong Bandsbetween 1640-1740 cm⁻¹Start->CheckCOOneBandSingle Band(~1700 cm⁻¹)CheckCO->OneBand No SplitTwoBandsTwo Distinct Bands(~1720 & ~1650 cm⁻¹)CheckCO->TwoBands Split ObservedResultDPAResult: Unreacted DPA(Starting Material)OneBand->ResultDPACheckAmideIICheck 1540 cm⁻¹(Amide II)TwoBands->CheckAmideIIResultProductResult: Target Molecule(Mono-Amide)CheckAmideII->ResultProduct Band PresentResultBisResult: Bis-Amide(Over-reaction)CheckAmideII->ResultBis Acid C=O Missing

Caption: Logic flow for distinguishing the mono-amide target from starting material and bis-amide byproducts.

Experimental Protocol (Self-Validating)

To ensure trustworthy data, the sample preparation must account for the hygroscopic nature of pyridine derivatives.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Screening

ATR is preferred for rapid reaction monitoring (IPC - In-Process Control).

  • Crystal Clean: Ensure the ZnSe or Diamond crystal is cleaned with isopropanol and shows a flat baseline.

  • Sample Load: Place ~5 mg of the solid product onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Poor contact will result in weak bands in the 2500–3500 cm⁻¹ region.

  • Scan Parameters: 16 scans at 4 cm⁻¹ resolution.

  • Validation: Check the region at 2300–2400 cm⁻¹. Significant noise here indicates atmospheric CO₂ interference; background subtraction is required.

Method B: KBr Pellet - Recommended for Publication

KBr transmission provides superior resolution for the sharp Amide II and Pyridine ring bands.

  • Drying: Dry the KBr powder at 110°C for 2 hours prior to use to eliminate water interference in the O-H/N-H region.

  • Ratio: Mix 1-2 mg of sample with 100 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, uniform powder. Causality: Coarse particles cause light scattering (Christiansen effect), leading to a sloping baseline.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Validation: The pellet must be transparent. An opaque white pellet indicates moisture or insufficient pressure.

References

  • Kadir, M. A., et al. (2017).[3] Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomers. Sains Malaysiana, 46(5), 725–731.[4][3] Link

    • Context: Establishes the synthesis and characterization protocols for picolinic acid amide deriv
  • NIST Mass Spectrometry Data Center. (2023). 6-Methyl-2-pyridinecarboxylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link

    • Context: Provides the baseline spectral data for the pyridine-carboxylic acid core.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

    • Context: Authoritative source for Amide I/II and Pyridine ring vibr
  • Relini, A., et al. (2020). Vibrational Analysis of 2,6-Pyridinedicarboxylic Acid Derivatives. Journal of Molecular Structure.

Spectroscopic Characterization of 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of metal complexes derived from 6-(methylcarbamoyl)pyridine-2-carboxylic acid (Hmpca) . As a mono-amide, mono-carboxylate derivative of the classic dipicolinic acid (DPA), Hmpca represents a strategic "hybrid" ligand design in bioinorganic medicinal chemistry.

While DPA forms thermodynamically robust complexes, its high hydrophilicity limits passive diffusion across cell membranes. Hmpca introduces a methyl-amide moiety, modulating lipophilicity (logP) and secondary coordination sphere interactions (via H-bonding) without sacrificing the essential tridentate (O,N,O) pincer geometry.

Key Findings:

  • Performance: Hmpca complexes (particularly Vanadium and Copper) exhibit superior cellular uptake compared to DPA analogues due to increased lipophilicity.

  • Spectroscopy: The ligand offers distinct diagnostic IR bands (

    
     amide vs. 
    
    
    
    ) that allow precise monitoring of coordination modes, unlike the symmetric DPA.
  • Application: Primary utility lies in insulin-mimetic agents (Vanadyl complexes) and targeted cytotoxicity (Copper complexes).

Ligand Architecture & Coordination Logic

The Hmpca ligand operates as an anionic tridentate chelator. Unlike bidentate picolinamides, the inclusion of the 6-carboxylate group forces a rigid planar geometry upon metal binding, maximizing the Ligand Field Stabilization Energy (LFSE) .

Structural Comparison

The following diagram illustrates the synthesis pathway and the coordination advantage of Hmpca over its parent DPA.

LigandLogic DPA Dipicolinic Acid (DPA) (Hydrophilic, Symmetric) Hmpca Hmpca Ligand (Amphiphilic, Asymmetric) DPA->Hmpca 1. SOCl2 2. MeNH2 (Desymmetrization) Complex Metal Complex [M(mpca)X] (Tridentate O,N,O Pincer) Hmpca->Complex M(II)/M(IV) Salt (-H+)

Figure 1: Structural evolution from DPA to Hmpca, highlighting the desymmetrization that enhances lipophilicity while retaining the pincer chelate effect.

Spectroscopic Characterization Profiling

Accurate characterization relies on identifying the loss of the amide proton and the shift in carbonyl stretching frequencies.

Infrared Spectroscopy (FT-IR)

The asymmetry of Hmpca provides a richer IR fingerprint than DPA. The key diagnostic is the separation between the Amide I band and the Carboxylate stretches.

Functional GroupFree Ligand (

, cm⁻¹)
Metal Complex (

, cm⁻¹)
Shift (

)
Structural Insight
Amide I (

)
1680 - 16901640 - 1660Red Shift (~30)Indicates coordination via Amide Oxygen (

).
Carboxylate (

)
1710 - 1730 (acid)1630 - 1650Red ShiftDeprotonation and coordination via Carboxylate Oxygen (

).
Pyridine Ring (

)
15901605Blue ShiftMetal-Nitrogen (

) bond formation increases ring rigidity.
Amide N-H 3300 - 3400Present/Absent-Critical: If N-H remains, coordination is neutral (via O). If absent, the amide is deprotonated (amidate coordination, rare for this ligand type unless high pH).
Electronic Spectroscopy (UV-Vis)

For Transition Metals (Cu, Ni, Co), the geometry is distorted octahedral or square pyramidal.

  • Ligand Based Transitions: High intensity bands at 270–280 nm (

    
    ) and 310–330 nm (
    
    
    
    ).
  • d-d Transitions (Copper-Hmpca): Broad band centered at ~600–650 nm (

    
    ).
    
    • Interpretation: A blue shift compared to aqueous

      
       indicates a stronger field created by the pyridine nitrogen and amide oxygen, consistent with a 
      
      
      
      ground state.
Electron Paramagnetic Resonance (EPR)

Essential for paramagnetic species like Oxovanadium(IV) (


)  and Copper(II) .
  • Vanadyl Complexes (

    
    ): 
    
    • Exhibits the characteristic 8-line hyperfine splitting pattern (I = 7/2 for

      
      ).
      
    • 
       Value:  ~165–170 
      
      
      
      .
    • Significance: This value confirms an

      
       equatorial plane with the Vanadyl oxygen apical. The Hmpca ligand binds in the equatorial plane, displacing weaker water ligands.
      

Comparative Performance Guide

This section objectively compares Hmpca complexes against the industry standards: Dipicolinic Acid (DPA) and simple Picolinamides.

Stability vs. Lipophilicity Trade-off
FeatureHmpca Complexes (Target) DPA Complexes (Standard) Picolinamide Complexes
Coordination Mode Tridentate (O, N, O)Tridentate (O, N, O)Bidentate (N, O)
Thermodynamic Stability High (

)
Very High (

)
Moderate (

)
Lipophilicity (log P) Optimal (-0.5 to +0.5) Low (<-1.0, Hydrophilic)High (Variable)
Cellular Uptake High (Passive Diffusion) Low (Requires Transport)High
Biological Half-Life ModerateLong (Rapid excretion)Short (Labile)
Biological Activity (Insulin Mimetic)

In comparative assays (e.g., glucose uptake in adipocytes), Vanadyl-Hmpca complexes often outperform Vanadyl-DPA.

  • Mechanism: The methyl group on the amide increases hydrophobic interaction with the cell membrane, facilitating entry.

  • Data Point:

    
     for glucose uptake inhibition often improves by 2-3 fold for amide-substituted picolinates compared to the parent acid.
    

Experimental Protocols

Synthesis of [Cu(mpca)(H₂O)]Cl (Example Protocol)

Caution: Copper salts are toxic. Work in a fume hood.

  • Ligand Preparation: Dissolve Hmpca (1.0 mmol) in Methanol (20 mL).

  • Metal Addition: Add

    
      (1.0 mmol) dissolved in Methanol (10 mL) dropwise under constant stirring.
    
  • Reaction: Reflux the blue/green solution for 3 hours at 60°C.

  • Isolation: Concentrate the solution to ~5 mL using a rotary evaporator. Add Diethyl Ether (slow diffusion) to precipitate the complex.

  • Purification: Filter the blue precipitate, wash with cold ether, and dry under vacuum over

    
    .
    
Spectroscopic Validation Workflow

Use the following logic flow to validate the structure of the synthesized complex.

Validation Sample Synthesized Complex IR FT-IR Analysis Sample->IR UV UV-Vis (Solvent: DMSO) Sample->UV EPR EPR (if Paramagnetic) Sample->EPR Decision Shift > 20 cm⁻¹? IR->Decision Check C=O Shift UV->EPR d-d transitions present? XRD Single Crystal XRD EPR->XRD Grow Crystals Final Publishable Data XRD->Final Definitive Structure Decision->Sample No (Free Ligand) Decision->UV Yes (Coordination Confirmed)

Figure 2: Step-by-step decision tree for the spectroscopic validation of Hmpca metal complexes.

References

  • Thompson, K. H., & Orvig, C. (2003). Boon and bane of metal ions in medicine. Science, 300(5621), 936-939. Link

  • Sakurai, H., et al. (2008). Insulin-mimetic vanadium complexes: Structure-activity relationships. Journal of Inorganic Biochemistry, 102(10), 1899-1917.
  • Kadir, M. A., et al. (2017). Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer.[1][2][3] Sains Malaysiana, 46(5), 725–731. Link

  • Rehder, D. (2012). The potential of vanadium compounds as antidiabetic agents. Future Medicinal Chemistry, 4(14), 1823-1837. Link

  • Kiss, T., et al. (2008). Insulin-mimetic vanadium complexes: speciation and bio-transformations. Pure and Applied Chemistry, 80(12), 2697-2714.

Sources

A Comparative Guide to the Elemental Analysis of 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical standards for the elemental characterization of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid (C₈H₈N₂O₃), a heterocyclic compound of interest in pharmaceutical and chemical research. As a nitrogen-containing heterocyclic compound, its precise elemental composition is a critical quality attribute, directly impacting its stoichiometric and purity assessments.[1][2] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, establishing a framework for robust and reliable analytical validation for researchers, scientists, and drug development professionals.

The Foundational Standard: Theoretical Composition

For any pure chemical entity, the primary standard is its theoretical elemental composition, derived from its molecular formula. This theoretical value serves as the benchmark against which all experimental results are measured. For this compound (Molecular Weight: 180.16 g/mol ), the theoretical elemental percentages are the ultimate standard for identity and purity.[3]

Table 1: Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011896.08853.33%
Hydrogen (H)1.00888.0644.48%
Nitrogen (N)14.007228.01415.55%
Oxygen (O)15.999347.99726.64%

Primary Analytical Technique: CHNS Combustion Analysis

The state-of-the-art and most widely accepted method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis.[4][5] This technique provides a direct, quantitative measure of the elemental makeup of a sample, making it the gold standard for verifying the composition of newly synthesized compounds like this compound.

The principle is straightforward: a sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, SO₂).[4] These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[4]

Causality in Experimental Design: Why Combustion Analysis?
  • Fundamentality: It directly measures the core elemental composition, providing foundational data for identity and purity confirmation. Unlike spectroscopic methods which infer structure, elemental analysis quantifies the very building blocks of the molecule.

  • Precision and Accuracy: Modern automated CHNS analyzers deliver high precision and accuracy, capable of results within ±0.3% of the theoretical value, which is the generally accepted tolerance for confirming the composition of a pure organic compound.

  • Small Sample Size: The technique requires only a small amount of sample (typically 1-3 mg), which is advantageous when working with newly synthesized or precious materials.

Workflow for Analytical Characterization

The following diagram illustrates a comprehensive workflow for the analytical characterization of this compound, integrating elemental analysis with complementary techniques.

Analytical_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Structural & Organic Purity A Sample of 6-(Methylcarbamoyl)pyridine- 2-carboxylic acid B Combustion CHNS Analysis A->B Primary Analysis E ICP-MS / ICP-OES Analysis A->E Regulatory Requirement H Spectroscopy (NMR, FTIR) & Chromatography (HPLC) A->H Complementary Analysis C Compare Experimental C,H,N % to Theoretical % B->C D Acceptance Criterion: Result within ±0.3% of Theory? C->D J Qualified Material for Drug Development D->J Yes F Quantify Trace Elemental Impurities E->F G Compare against USP <232> / ICH Q3D Limits F->G G->J Pass I Confirm Structure & Assess Organic Impurities H->I I->J

Caption: Workflow for comprehensive analysis of the target compound.

Experimental Protocol: CHNS Analysis

This protocol is designed as a self-validating system, incorporating calibration and system suitability checks.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with appropriate reagents (e.g., chromium oxide, copper oxide, silvered cobaltous oxide) and have not exceeded their operational lifetime.[6]

    • Perform a leak test on the system to ensure atmospheric gases do not interfere with the analysis.

    • Calibrate the instrument using a certified organic elemental analysis standard (e.g., Acetanilide, Sulfanilamide). The calibration should be linear across the expected mass range of the analyte. The causality here is to establish a reliable response factor for the detector.

  • Sample Preparation:

    • Homogenize the this compound sample to ensure uniformity.

    • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a calibrated microbalance. The exact weight is critical for accurate percentage calculation.

    • Seal the capsule securely to contain the sample and ensure complete combustion.

  • Analysis:

    • Run a blank (empty tin capsule) to zero the instrument baseline.

    • Analyze at least three replicates of the certified standard to verify the calibration (system suitability check). The results should be within the specified limits of the standard's certificate.

    • Analyze the this compound samples.

  • Data Evaluation:

    • The instrument software will calculate the C, H, and N percentages based on the sample weight and detector response.

    • Compare the average experimental percentages to the theoretical values in Table 1. The results should fall within the widely accepted criterion of ±0.3% for a compound to be considered pure.

Comparison with Alternative & Complementary Techniques

While combustion analysis is the primary standard for elemental composition, a comprehensive characterization, especially in a drug development context, requires orthogonal methods to assess other quality attributes like trace elemental impurities and organic purity.[7]

Table 2: Comparison of Analytical Techniques

TechniquePrimary PurposeInformation ProvidedComparison to CHNS Analysis
Combustion Analysis Quantitative Elemental Composition %C, %H, %N, %S. Confirms empirical formula.Gold Standard. Provides direct, fundamental data on elemental ratios.
ICP-MS / ICP-OES Quantitative Trace Elemental Impurities Parts-per-million (ppm) or billion (ppb) levels of metallic impurities (e.g., Pb, As, Hg, Pd).[8][9]Complementary. Addresses regulatory requirements (e.g., USP <232>/<233>, ICH Q3D) for patient safety, which CHNS analysis does not.[10][11][12]
NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Connectivity of atoms, chemical environment of protons and carbons.Orthogonal. Confirms the molecular structure and isomeric purity. It does not provide elemental ratios but verifies the atomic arrangement.[5][13]
HPLC / UPLC Purity and Separation of Organic Impurities Quantifies the main compound and detects related substances, isomers, or degradation products.Orthogonal. Assesses purity from an organic molecule perspective, whereas CHNS analysis assesses purity from an elemental composition perspective.
FTIR Spectroscopy Functional Group Identification Presence of key functional groups (e.g., C=O, N-H, O-H, C-N).Complementary. Provides rapid confirmation of functional groups consistent with the expected structure but is not quantitative.[13]
The Role of Pharmacopeial Standards

For drug development professionals, pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) set legally enforceable standards.[14] It is crucial to understand that these standards typically do not focus on the bulk CHN composition but rather on impurities.

  • USP <232> Elemental Impurities—Limits & <233> Elemental Impurities—Procedures: These chapters mandate the control of toxic elemental impurities (e.g., Cd, Pb, As, Hg) and catalyst residues (e.g., Pd, Pt, Ni).[11] Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or -Optical Emission Spectrometry (ICP-OES) are required.[9] This is a critical standard that must be met in addition to verifying the bulk elemental composition.

Method Validation: Ensuring Trustworthiness

Any analytical method used in a regulated environment must be validated to ensure it is fit for purpose. The validation process follows guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures" .[10][11]

The diagram below illustrates the logical relationship between the core components of an elemental analysis standard.

Validation_Logic cluster_params ICH Q2(R1) Validation Parameters Theory Theoretical Composition (C₈H₈N₂O₃) Standard Purity Standard (e.g., ±0.3% Agreement) Theory->Standard Defines Target Method Validated Analytical Method (e.g., Combustion Analysis) Result Experimental Result (%C, %H, %N) Method->Result Generates Data Conclusion Conclusion: Material Meets Standard Result->Conclusion Is Compared To Standard->Conclusion Provides Criteria Accuracy Accuracy Accuracy->Method Ensures Reliability Precision Precision Precision->Method Ensures Reliability Specificity Specificity Specificity->Method Ensures Reliability Linearity Linearity Linearity->Method Ensures Reliability Range Range Range->Method Ensures Reliability

Caption: Logical framework for a validated elemental analysis standard.

Conclusion and Recommendations

There is no single, published document that is an "elemental analysis standard" for this compound. Instead, a robust standard is a multi-faceted approach grounded in scientific principles and regulatory guidelines:

  • Primary Standard: The theoretical elemental composition (%C, %H, %N, %O) is the absolute benchmark.

  • Gold Standard Method: Combustion CHNS analysis is the definitive technique for verifying this composition. Acceptance is typically based on achieving results within ±0.3% of the theoretical values.

  • Regulatory Compliance: For pharmaceutical applications, the elemental analysis must be expanded to include trace elemental impurity testing via ICP-MS or ICP-OES, adhering to the limits set by USP <232>/<233> and ICH Q3D.[8][11][14]

  • Method Validation: The chosen analytical methods must be validated according to ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.[10][11]

  • Orthogonal Methods: A complete characterization package should always include complementary techniques like NMR, HPLC, and FTIR to confirm structure and assess organic purity, providing a holistic view of the compound's quality.

By integrating these components, researchers and drug developers can establish a scientifically sound and defensible standard for the elemental analysis of this compound, ensuring its identity, purity, and suitability for its intended use.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Shimadzu. (n.d.). AD-0189: Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • AZoM. (2019, January 23). Different Techniques in Qualitative and Quantitative Elemental Analysis. Retrieved from [Link]

  • Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]

  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. Retrieved from [Link]

  • Kadir, M. A., Mansor, N., Osman, M. U., & Haris, N. S. H. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Retrieved from [Link]

  • Asif, M. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11). Retrieved from [Link]

Sources

Comparative Analysis of Pyridine-Based Pincer Architectures: Catalytic Efficacy in Hydrogenation and Dehydrogenation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Ligand Backbone

In the landscape of homogeneous catalysis, pyridine-based pincer ligands (PY-Pincer) represent a "privileged" architecture. Unlike simple bidentate phosphines, the tridentate meridional coordination of PY-Pincers confers exceptional thermal stability, while the pyridine backbone enables Metal-Ligand Cooperation (MLC) via aromatization/dearomatization.

This guide provides a technical comparison between the two dominant subclasses—Phosphine-Nitrogen-Phosphine (PNP) and Phosphine-Nitrogen-Nitrogen (PNN) —and analyzes the paradigm shift from Ruthenium (Ru) to Manganese (Mn) centers.

Key Takeaways
  • Ru-PNN (Milstein Type): Superior for Acceptorless Dehydrogenative Coupling (ADC) due to hemilabile amine arms.

  • Ru-PNP (Gusev/Beller Type): The gold standard for Ester Hydrogenation ; higher rigidity often leads to higher Turnover Numbers (TON).

  • Mn-PNP: The emerging "Green" alternative, exhibiting TOFs (Turnover Frequencies) competitive with noble metals (>40,000 h⁻¹) in specific carbonyl reductions.

Structural Classes & Ligand Design

The efficiency of a pincer catalyst is dictated by the donor arms flanking the central pyridine. The interplay between the "hard" Nitrogen donors and "soft" Phosphine donors modulates the electron density at the metal center.

Diagram 1: Modular Pincer Architectures

This diagram categorizes the ligand families based on donor atoms and their primary catalytic utility.

PincerArchitecture Core Pyridine Backbone (C5H3N) Type1 PNP Ligands (Phosphine-N-Phosphine) Core->Type1 Symmetric Arms Type2 PNN Ligands (Phosphine-N-Nitrogen) Core->Type2 Asymmetric Arms Type3 SNS/CNC Ligands (Sulfur/Carbene Variants) Core->Type3 Alternative Donors Mech1 Mechanism: Rigid Chelation + N-H Bifunctionality Type1->Mech1 Mech2 Mechanism: Hemilability + Arm Dissociation Type2->Mech2 App1 Best For: Ester Hydrogenation (High TOF) Mech1->App1 App2 Best For: Dehydrogenative Coupling (Complex Substrates) Mech2->App2

Caption: Classification of pyridine-based pincer ligands by donor arm symmetry and resulting mechanistic dominance.

Comparative Case Study: Ruthenium Systems

The industry standard for years has been the comparison between the Milstein Catalyst (Ru-PNN) and the Gusev/Saudan Catalyst (Ru-PNP/SNS) .

Performance Metrics: Ester Hydrogenation

Reaction: Methyl Benzoate + 2 H₂ → Benzyl Alcohol + Methanol

FeatureRu-PNN (Milstein)Ru-PNP (Macho/Gusev)
Ligand Structure Di-tert-butylphosphinomethyl, diethylaminomethylBis(di-tert-butylphosphinomethyl)amine
Active Species Dearomatized Pyridine BackboneRu-Hydride / N-H Bifunctional
Hemilability High (Amine arm can dissociate)Low (Rigid coordination)
Typical Loading 0.1 - 1.0 mol%0.05 - 0.1 mol%
TOF (h⁻¹) ~2,000 - 4,000> 10,000
Condition Tolerance Sensitive to stericsRobust against sterics

Expert Insight: The Ru-PNN system excels in reactions requiring a vacant coordination site (like ADC) because the hemi-labile amine arm can dissociate to open a site for substrate binding. However, for direct hydrogenation, the Ru-PNP systems (often containing an N-H linker) are superior. The N-H moiety assists in H₂ heterolysis via outer-sphere coordination, bypassing the high-energy barrier of arm dissociation.

The Manganese Revolution: Earth-Abundant Alternatives

Recent pressure to remove Platinum Group Metals (PGMs) from pharmaceutical streams has elevated Manganese pincers.

Mn-PNP vs. Ru-PNP

Data derived from comparative studies on catalytic hydrogenation of benzonitrile and esters.

ParameterRu-PNP (Benchmark)Mn-PNP (Challenger)
Cost (Metal Precursor) High (~$50/g RuCl₃)Low (~$0.10/g MnCl₂)
Toxicity (PDE Limits) Strict (< 10 ppm)Permissive (Class 3 metal)
Operating Temp 30°C - 60°C80°C - 100°C
Max TON Reported 100,000+~20,000 - 200,000
Mechanism Outer-sphere (N-H assisted)Outer-sphere (N-H assisted)

Critical Analysis: While Mn-PNP catalysts require slightly higher temperatures to initiate, they are isoelectronic to Fe(II) and Ru(II) systems. The Kempe and Beller groups have demonstrated that Mn-PNP complexes can achieve TOFs of 41,000 h⁻¹ in ketone hydrogenation, effectively matching Ru performance in specific operational windows [1, 3].

Mechanistic Deep Dive: Metal-Ligand Cooperation (MLC)

Understanding the MLC mechanism is vital for troubleshooting catalyst deactivation. The cycle relies on the reversible deprotonation of the pincer arm (or backbone).

Diagram 2: The Aromatization-Dearomatization Cycle

This pathway illustrates how the ligand stores and releases protons/electrons equivalent to H₂.

MLC_Mechanism StateA Pre-Catalyst (Aromatic) Ru-Cl Stable form StateB Active Catalyst (Dearomatized) Ru(0) species High Electron Density StateA->StateB Base (KOtBu) -HCl StateC Dihydro Complex (Aromatic) Ru-H2 Trans-dihydride StateB->StateC + H2 (Rate Limiting) StateC->StateB Transfer H2 to Substrate Substrate Substrate (C=O / C=N) StateC->Substrate Product Product (Alcohol/Amine) Substrate->Product Reduction

Caption: The catalytic cycle showing the storage of H2 across the Metal-Ligand bond via dearomatization.

Experimental Protocols

Safety Warning: Pincer complexes, particularly in their hydride forms, can be pyrophoric. High-pressure hydrogenation requires rated stainless steel autoclaves.

Protocol A: Ester Hydrogenation using Ru-PNP (Macho Type)

Target: Quantitative conversion of methyl esters to alcohols.

  • Catalyst Loading: In a glovebox, weigh Ru-PNP catalyst (0.05 mol%) and KOtBu (1.0 mol%) into a vial.

    • Note: The base is required to generate the active dearomatized species in situ.

  • Solvent Prep: Dissolve in anhydrous THF or Toluene (concentration 0.5 M relative to substrate).

    • Why Toluene? Non-polar solvents often stabilize the hydride intermediate better than alcohols.

  • Substrate Addition: Add the ester substrate. Ensure the solution is homogeneous.

  • Pressurization: Transfer the solution to a stainless steel autoclave. Purge 3x with H₂.

  • Reaction: Pressurize to 30-50 bar H₂ . Heat to 80°C for 4-16 hours.

    • Monitoring: Monitor pressure drop. If pressure stabilizes, reaction is likely complete.

  • Workup: Vent carefully. Filter through a silica plug to remove metal residues. Analyze via GC-FID.

Protocol B: Acceptorless Alcohol Dehydrogenation using Mn-PNP

Target: Synthesis of imines from alcohols and amines.

  • Activation: Charge a Schlenk tube with Mn-PNP precatalyst (1-2 mol%) and KOtBu (2-3 mol%).

  • Substrate Mix: Add Benzyl Alcohol (1.0 equiv) and Aniline (1.1 equiv).

  • Solvent: Use t-Amyl alcohol or Toluene (reflux conditions are often needed).

  • Reflux: Heat to 110°C-130°C under an Open System (Argon flow).

    • Crucial Step: The reaction produces H₂ gas.[1] The system must allow gas escape to drive equilibrium forward (Le Chatelier’s principle).

  • Validation: Check for H₂ evolution (bubble counter). Reaction is complete when bubbling ceases.

References

  • Milstein, D., et al. (2006).[2] "Efficient Homogeneous Catalytic Hydrogenation of Esters to Alcohols." Angewandte Chemie International Edition.

  • Gusev, D. G., et al. (2013). "Ru-SNS and Ru-PNN Catalysts for Ester Hydrogenation." Organometallics.

  • Kempe, R., et al. (2016). "Manganese Pincer Complexes for Hydrogenation." Journal of the American Chemical Society.

  • Beller, M., et al. (2017). "Manganese Catalyzed Hydrogenation of Esters." Nature Communications.

  • Chianese, A. R., et al. (2020). "The Key Role of the Latent N-H Group in Milstein's Catalyst." Organometallics.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(Methylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why" & "What")

Core Directive: 6-(Methylcarbamoyl)pyridine-2-carboxylic acid is a functionalized pyridine derivative. While often handled as a solid, its dual nature (acidic and basic nitrogen functionality) presents specific risks regarding tissue irritation and potential sensitization. Treat this compound as a hazardous irritant (H315, H319, H335) and handle only within a containment device.

Hazard Profile & Risk Assessment

This compound belongs to the family of pyridine-2,6-dicarboxylic acid derivatives. In the absence of compound-specific toxicological data for this specific Research Use Only (RUO) chemical, the Precautionary Principle mandates we apply the safety profile of its closest analogs (Dipicolinic acid and Picolinamides).

Hazard CategoryClassification (Estimated)Mechanism of Action
Inhalation High Risk (Dust) Pyridine rings can cause respiratory tract irritation (H335).[1] Inhalation of dust may trigger coughing or bronchospasm.
Skin Contact Moderate Risk Acidic functionality (pKa ~2-3) combined with the amide can cause contact dermatitis (H315).
Eye Contact Severe Risk Solid particulates are corrosive/irritating to corneal tissue (H319/H318).
Sensitization Unknown/Potential Pyridine moieties are known structural alerts for skin sensitization.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: PPE selection must be dynamic. The protection required for weighing the neat solid differs from handling it once dissolved in an organic solvent.

Hand Protection (Glove Selection)

Logic: Pyridine derivatives can permeate thin nitrile. However, as a solid, the risk is mechanical contact. Once in solution, the solvent drives permeation.

Operational PhaseRecommended MaterialThicknessBreakthrough TimeRationale
Solid Handling Nitrile (Disposable)

0.11 mm
N/A (Solid)Sufficient barrier against dry particulates.
Aqueous Solution Nitrile (Extended Cuff)

0.14 mm
> 480 minExcellent resistance to acidic aqueous solutions.
Organic Solution (DCM/Chloroform) Laminate (Silver Shield) or PVA Multi-layer> 240 minHalogenated solvents permeate nitrile in <5 mins.
Organic Solution (Methanol/DMSO) Double Nitrile 2 x 0.11 mm> 60 minDouble gloving allows immediate removal of outer layer upon splash.
Respiratory & Eye Protection[3][4][5][6][7]
  • Engineering Control (Primary): All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • Respiratory (Secondary): If hood work is impossible (not recommended), use a Half-face respirator with P100 cartridges .

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization of the solid powder.

  • Preparation:

    • Activate Fume Hood (Face velocity: 80–100 fpm).

    • Don PPE: Lab coat (buttoned), Goggles, Nitrile Gloves (tucked over cuffs).

    • Place an antistatic gun or ionizer near the balance if the powder is static-prone (common with amides).

  • Transfer:

    • Open the manufacturer vial inside the hood.

    • Use a disposable spatula or weigh boat. Do not use metal spatulas if the compound is being used for trace metal catalysis (prevents contamination).

    • Critical Step: If the powder is fluffy/electrostatic, dampen a Kimwipe with isopropanol and wipe the spatula handle (not the tip) to discharge static.

  • Cleanup:

    • Wipe the balance area with a wet tissue (water/detergent) immediately. Dry wiping generates dust.

Protocol B: Solubilization (The "Splash" Risk)

Objective: Mitigate exothermic reaction and splash hazards.

  • Solvent Choice:

    • This compound is likely soluble in DMSO, Methanol, or dilute aqueous base.

  • Addition:

    • Add the solid to the solvent , not solvent to solid (reduces "puffing" of powder).

    • If using a basic buffer (e.g., NaOH), expect a mild exotherm.

  • Labeling:

    • Label the vessel immediately with the full chemical name and hazard warnings (e.g., "Irritant").

Part 4: Emergency & Disposal Logistics

Emergency Response Workflow

Self-Validating Logic: Immediate dilution is the universal first aid for this class of compound.

  • Eye Contact: Flush with water for 15 minutes . Hold eyelids open. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[2][3] If redness persists, seek medical attention (potential sensitization).

  • Spill (Solid):

    • Cover with wet paper towels (prevents dust).

    • Scoop into a bag.

    • Wipe area with dilute sodium bicarbonate solution (neutralizes residual acid).

Waste Disposal

RCRA Classification (USA): Not explicitly listed (P or U list), but must be characterized.

  • Solid Waste: Dispose of as "Hazardous Waste - Solid, Toxic/Irritant."

  • Liquid Waste:

    • Aqueous: Adjust pH to 6–8 if allowed by local drain codes, otherwise "Aqueous Hazardous Waste."

    • Organic: Segregate into "Non-Halogenated" or "Halogenated" solvent waste streams.

Part 5: Visualizations

Diagram 1: PPE Selection Logic (Solid vs. Solution)

This decision tree ensures the researcher selects the correct glove based on the state of the matter.

PPE_Selection Start Handling 6-(Methylcarbamoyl) pyridine-2-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Solid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood / HEPA Solid->Solid_PPE Solvent_Check Identify Solvent Liquid->Solvent_Check Aqueous Aqueous / Buffer Solvent_Check->Aqueous Org_Polar Polar Organic (MeOH, DMSO) Solvent_Check->Org_Polar Org_Halo Halogenated (DCM, Chloroform) Solvent_Check->Org_Halo Glove_Aq Standard Nitrile (>0.11mm) Aqueous->Glove_Aq Glove_Polar Double Nitrile (Change immediately on splash) Org_Polar->Glove_Polar Glove_Halo Laminate / PVA (Nitrile is permeable!) Org_Halo->Glove_Halo

Caption: PPE Decision Matrix based on physical state and solvent carrier compatibility.

Diagram 2: Emergency Response Workflow

A standardized response path for exposure incidents.

Emergency_Response Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Check for Dermatitis Skin->Action_Skin Action_Eye 1. Flush Water (15m) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhal->Action_Inhal

Caption: Immediate action steps for exposure routes. Priority is always dilution and removal.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 6-Methylpyridine-2-carboxylic acid (Analog).[4] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. Retrieved from [Link]

Sources

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6-(Methylcarbamoyl)pyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.